Lanthanum(III) nitrate hexahydrate
Description
Properties
CAS No. |
10277-43-7 |
|---|---|
Molecular Formula |
H3LaNO4 |
Molecular Weight |
219.934 g/mol |
IUPAC Name |
lanthanum;nitric acid;hydrate |
InChI |
InChI=1S/La.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
GVGQXUCQPFXDFR-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[La+3] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[La] |
boiling_point |
259 °F at 760 mm Hg (NTP, 1992) |
melting_point |
104 °F (NTP, 1992) |
Other CAS No. |
10277-43-7 |
physical_description |
Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992) |
Pictograms |
Oxidizer; Irritant |
solubility |
greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lanthanum(III) Nitrate Hexahydrate: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, crystal structure, and key experimental methodologies related to lanthanum(III) nitrate (B79036) hexahydrate [La(NO₃)₃·6H₂O]. This compound serves as a critical precursor in the synthesis of advanced materials, including catalysts and nanoscale materials, and is increasingly explored for its relevance in biomedical applications.
Chemical and Physical Properties
Lanthanum(III) nitrate hexahydrate is a white, crystalline solid that is highly soluble in water and alcohol.[1][2] It is a strong oxidizer, and contact with combustible materials may lead to fire.[1] The compound is also hygroscopic, readily absorbing moisture from the air.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | La(NO₃)₃·6H₂O | [4] |
| Molecular Weight | 433.01 g/mol | [4][5] |
| CAS Number | 10277-43-7 | [1][4] |
| Appearance | White crystalline solid | [1][5] |
| Melting Point | 65-68 °C; Decomposes around 40 °C | [1][2] |
| Boiling Point | 126 °C (with decomposition) | [1][2] |
| Bulk Density | 1300 kg/m ³ | [1][6] |
| Water Solubility | 1580 g/L at 25 °C | [3][7] |
| pH of Solution | 3.4 (50 g/L in H₂O at 25 °C) | [6][7] |
| Stability | Stable under normal conditions; hygroscopic | [1] |
| Reactivity | Strong oxidizer; incompatible with strong reducing agents and acids | [1] |
Crystal and Molecular Structure
The crystal structure of a lanthanum(III) nitrate complex has been determined by single-crystal X-ray diffraction. It belongs to the triclinic crystal system with the space group P-1 .[8] The asymmetric unit reveals a complex coordination environment around the central lanthanum ion.[7][9]
The lanthanum(III) ion is typically eleven-coordinate, bonded to three bidentate nitrate anions and five water molecules.[7][9] An additional water molecule is present in the crystal lattice but not directly coordinated to the metal center.[7] The coordination polyhedron can be described as a distorted icosahedron, with the La³⁺ ion coordinated to the oxygen and nitrogen atoms of the macrocycle and the nitrate anions, resulting in a coordination number of twelve in some complex forms.[8]
Table 2: Crystallographic Data for a Lanthanum(III) Nitrate Complex
| Parameter | Value | Citation |
| Crystal System | Triclinic | [8] |
| Space Group | P-1 | [8] |
| a | 1.0690(2) nm | [8] |
| b | 1.3608(3) nm | [8] |
| c | 0.8230(2) nm | [8] |
| α | 103.10(3)° | [8] |
| β | 104.71(3)° | [8] |
| γ | 84.03(3)° | [8] |
The La-O bond distances for the coordinated water molecules and nitrate groups are in the range of 2.527 Å to 2.668 Å.[7][9]
Caption: Coordination of La³⁺ with H₂O and bidentate NO₃⁻ ligands.
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis involves the reaction of lanthanum(III) oxide (La₂O₃) with nitric acid (HNO₃).[1][10]
Materials:
-
Lanthanum(III) oxide (La₂O₃, 99.9% purity)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Dissolution: Lanthanum oxide is dissolved in concentrated nitric acid.[11] The stoichiometric amount of nitric acid is added dropwise to a suspension of lanthanum oxide in water.[12]
-
Heating: The mixture is gently heated and stirred to facilitate the complete dissolution of the oxide.[10][12]
-
Concentration: The resulting clear solution is heated to evaporate excess water and concentrate the solution, leading to a viscous liquid.[11]
-
Crystallization: The concentrated solution is allowed to cool to room temperature, which induces the crystallization of this compound.[1][10]
-
Isolation and Washing: The crystals are collected by filtration and may be washed with a small amount of cold ethanol to remove any residual acid.
-
Drying: The purified crystals are dried in a desiccator or under a vacuum at a moderate temperature to obtain the final product.
Caption: Standard laboratory synthesis of this compound.
Thermal Analysis Protocol
The thermal decomposition of this compound is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6][13]
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
FTIR spectrometer (for evolved gas analysis)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (e.g., 7 mg) of La(NO₃)₃·6H₂O is placed in a platinum micro receptacle.[6]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow (e.g., 60 mL/min).[6]
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5 °C/min).[6]
-
Data Collection: Mass loss (TGA), heat flow (DSC), and the composition of evolved gases (FTIR) are recorded as a function of temperature.[6] The FTIR spectra are typically collected in the 700 - 4000 cm⁻¹ range.[6]
Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex, multi-step process.[13] It begins with melting in its own water of crystallization, followed by a series of dehydration and hydrolysis steps.[6][9] Intermediate species such as lanthanum oxynitrate (LaONO₃) are formed at higher temperatures.[2][14] The final decomposition product, obtained at temperatures above ~640 °C, is hexagonal lanthanum(III) oxide (La₂O₃).[6][14] The gaseous byproducts include water vapor, nitric acid, and various nitrogen oxides.[6][14]
Caption: Simplified pathway of La(NO₃)₃·6H₂O decomposition to La₂O₃.
Spectroscopic Properties
Vibrational spectroscopy (FTIR and Raman) is a key tool for characterizing this compound and monitoring its transformations. The spectra are dominated by features corresponding to the vibrations of the nitrate ions and water molecules.
Table 3: Key FTIR Spectral Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity | Citation |
| 3200-3550 | O-H stretching vibrations of water molecules | Strong, Broad | [15] |
| 1630 | N=O stretching vibrations | - | [15] |
| 1337 - 1452 | Asymmetric stretching vibrations of the NO₃⁻ group | - | [15] |
The presence of coordinated water is clearly indicated by the strong, broad O-H stretching band. The splitting of the nitrate vibrational modes can provide information about its coordination environment (monodentate vs. bidentate).
Biological and Pharmaceutical Relevance
While not a therapeutic agent itself, this compound is gaining relevance in the biomedical and pharmaceutical fields, primarily as a precursor for materials with potential therapeutic or diagnostic applications.
-
Drug Delivery Systems: Lanthanum-based metal-organic frameworks (MOFs) are being explored for drug delivery applications.[4][16] The controlled synthesis of these MOFs, starting from lanthanum(III) nitrate, allows for the creation of porous structures capable of encapsulating and releasing therapeutic agents.[16]
-
Cell Differentiation Studies: Recent research has investigated the effects of lanthanum(III) nitrate on bone marrow stromal cells (BMSCs).[12] Studies have shown that in cell culture media, it can form La-containing precipitates that inhibit osteogenic differentiation by affecting the expression of osteoblast-related genes.[12] This provides insight into the biological interactions of lanthanum-based compounds, which is relevant for the development of phosphate-lowering drugs like lanthanum carbonate.
-
Toxicity Profile: Guideline-compliant in vivo and in vitro studies have suggested that lanthanum nitrate does not exhibit genotoxicity.[17] It did not induce a significant increase in micronuclei in bone marrow, chromosomal aberrations, or sperm malformations in mice.[17]
References
- 1. This compound CAS#: 10277-43-7 [m.chemicalbook.com]
- 2. heegermaterials.com [heegermaterials.com]
- 3. lookchem.com [lookchem.com]
- 4. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 5. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lanthanum nitrate hexahydrate for analysis 10277-43-7 [sigmaaldrich.com]
- 7. This compound | 10277-43-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. journalijdr.com [journalijdr.com]
- 10. This compound | 10277-43-7 | Benchchem [benchchem.com]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aemree.com [aemree.com]
- 15. researchgate.net [researchgate.net]
- 16. americanelements.com [americanelements.com]
- 17. La(no3)3·6h2o | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of Crystalline Lanthanum(III) Nitrate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of crystalline Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O). The information presented herein is intended to support research and development activities, particularly in the fields of materials science and drug development, where this compound finds significant application.
Quantitative Physical Properties
The key physical properties of Lanthanum(III) nitrate hexahydrate are summarized in the tables below for easy reference and comparison.
Table 1: General Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | La(NO₃)₃·6H₂O | [1][2] |
| Molecular Weight | 433.01 g/mol | [3][4] |
| Appearance | White crystalline solid | [1][3] |
| Crystal System | Monoclinic | [5] |
| Space Group | C2/c | [5] |
Table 2: Thermal Properties
| Property | Value | Reference(s) |
| Melting Point | 40 - 68 °C (decomposes) | [4][6] |
| Boiling Point | 126 °C (decomposes) | [6] |
| Thermal Decomposition | Decomposes to form lanthanum oxide (La₂O₃) at higher temperatures.[7][8] | [7][8] |
Table 3: Solubility and Other Properties
| Property | Value | Reference(s) |
| Solubility in Water | Highly soluble; ≥ 100 mg/mL at 20.5 °C | [3] |
| Solubility in Other Solvents | Soluble in alcohol. | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard analytical techniques.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a melting point apparatus.
Procedure:
-
A small amount of the finely powdered crystalline sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Due to its nature as a hydrate, it melts in its own water of crystallization and begins to decompose.[9][10]
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal decomposition behavior is investigated using TGA and DSC.
TGA Protocol:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 800 °C).[7]
-
The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting thermogram shows weight loss steps corresponding to dehydration and decomposition.
DSC Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[7][11]
-
The differential heat flow between the sample and the reference is measured and plotted against temperature. Endothermic and exothermic events, such as melting and decomposition, are identified as peaks on the DSC curve.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR Spectroscopy Protocol:
-
A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[12]
-
The resulting spectrum reveals the characteristic vibrational modes of the nitrate and water molecules in the crystal lattice.
Raman Spectroscopy Protocol:
-
A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.
-
The sample is positioned in the path of a laser beam of a specific wavelength (e.g., 633 nm).[13]
-
The scattered light is collected and analyzed by the Raman spectrometer.
-
The Raman spectrum provides complementary information to the FTIR spectrum regarding the vibrational modes of the compound.
Mandatory Visualizations
Logical Workflow: Synthesis and Characterization of Lanthanum-based Nanoparticles
The following diagram illustrates a typical workflow for the synthesis of lanthanum oxide nanoparticles using this compound as a precursor, followed by characterization of the resulting nanomaterial.
Caption: Synthesis and characterization workflow.
Signaling Pathway: Lanthanum Ions as Calcium Channel Blockers
Lanthanum ions (La³⁺), derived from compounds like Lanthanum(III) nitrate, are known to act as potent blockers of voltage-gated calcium channels. This diagram illustrates the competitive antagonism between La³⁺ and Ca²⁺ ions at the calcium channel.
Caption: Lanthanum's competitive antagonism at calcium channels.
References
- 1. This compound | 10277-43-7 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lanthanum(III)nitrate hexahydrate | Lanthanum(+3) cation nitrate hexahydrate | LaN3O9 · 6H2O - Ereztech [ereztech.com]
- 5. researchgate.net [researchgate.net]
- 6. zegmetal.com [zegmetal.com]
- 7. journalijdr.com [journalijdr.com]
- 8. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Enhanced Mechanical Performance of Fluoroelastomer Composites with Boron–Gadolinium-Based Fillers for Cutting-Edge Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
Synthesis of High-Purity Lanthanum(III) Nitrate Hexahydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of high-purity Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), a critical precursor in various scientific and pharmaceutical applications. This document details the most common and effective synthesis route, purification methodologies, and key factors influencing the final product's purity.
Introduction
Lanthanum(III) nitrate hexahydrate is a water-soluble, crystalline solid that serves as a primary source of lanthanum for the synthesis of nanoparticles, catalysts, specialty glass, and ceramics. In the pharmaceutical industry, it is a key starting material for certain drug development processes. Achieving high purity is paramount for these applications to ensure reproducibility and efficacy. This guide focuses on the synthesis from readily available lanthanum precursors and subsequent purification to obtain a high-purity final product.
Synthesis Route: Reaction of Lanthanum Precursors with Nitric Acid
The most prevalent and straightforward method for synthesizing Lanthanum(III) nitrate is the reaction of a lanthanum precursor, such as Lanthanum(III) oxide (La₂O₃) or Lanthanum(III) carbonate (La₂(CO₃)₃), with nitric acid (HNO₃).[1][2] The choice of precursor often depends on its availability, purity, and cost.[1] The fundamental reaction involves the dissolution of the basic lanthanum salt in nitric acid, followed by crystallization of the resulting lanthanum nitrate.[1]
The balanced chemical equations for these reactions are:
-
From Lanthanum(III) oxide: La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O[3]
-
From Lanthanum(III) carbonate: La₂(CO₃)₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O + 3CO₂
Key Reaction Parameters
Achieving a high-purity product necessitates careful control over several experimental parameters:
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial to prevent unreacted starting materials from contaminating the final product.[1]
-
Temperature: Gentle heating is often employed to facilitate the dissolution of the lanthanum precursor in nitric acid.[1][2]
-
Concentration: The concentration of the nitric acid and the final lanthanum nitrate solution can influence the reaction rate and the subsequent crystallization process.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of high-purity this compound.
Synthesis from Lanthanum(III) Oxide
This protocol is adapted from established chemical principles for the dissolution of metal oxides in acids.
Materials:
-
Lanthanum(III) oxide (La₂O₃, high purity)
-
Concentrated Nitric Acid (HNO₃, 65-68%, analytical grade)
-
Deionized water
Procedure:
-
Preparation of Nitric Acid Solution: In a large glass beaker, carefully dilute the required volume of concentrated nitric acid with deionized water. Safety Note: Always add acid to water slowly while stirring.
-
Reaction: Slowly add the stoichiometric amount of Lanthanum(III) oxide powder to the diluted nitric acid solution while continuously stirring.
-
Dissolution: Gently heat the mixture to approximately 70-80°C with continuous stirring to facilitate the complete dissolution of the lanthanum oxide.[2] The solution should become clear.
-
Concentration: Once the reaction is complete, continue heating the solution to evaporate excess water and concentrate the lanthanum nitrate solution. Avoid boiling to prevent decomposition.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water to remove any residual acid and soluble impurities.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (below 40°C) to avoid melting and decomposition.[3][4]
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds by separating the desired substance from impurities based on differences in solubility.[5]
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at lower temperatures. For this compound, deionized water is a suitable solvent due to its high solubility at warmer temperatures and reduced solubility upon cooling.
Procedure:
-
Dissolution: Dissolve the synthesized this compound crystals in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the synthesis protocol.
Data Presentation
The purity of commercially available this compound can serve as a benchmark for laboratory synthesis.
| Purity Grade | Typical Assay | Key Impurity Limits |
| Analytical Reagent | ≥99.0% | Varies by manufacturer |
| High Purity | 99.9% - 99.99% | Trace metals basis |
| Ultra-High Purity | 99.999% | Trace Rare Earth Analysis: ≤15.0 ppm |
Note: The yield of the synthesis and purification process will vary depending on the specific experimental conditions and techniques used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.
Caption: Workflow for this compound synthesis and purification.
Factors Affecting Purity
This diagram outlines the key factors that can influence the purity of the final this compound product.
Caption: Key factors influencing the purity of synthesized this compound.
Conclusion
The synthesis of high-purity this compound is readily achievable through the reaction of lanthanum oxide or carbonate with nitric acid, followed by careful purification via recrystallization. Meticulous control over stoichiometry, reaction conditions, and the purification process is essential to minimize impurities and obtain a product suitable for demanding research, scientific, and pharmaceutical applications. The protocols and information provided in this guide offer a solid foundation for the successful synthesis of this important lanthanum compound.
References
A Technical Guide to the Thermal Decomposition of Lanthanum(III) Nitrate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O). The information presented herein is curated from scientific literature and is intended to serve as a valuable resource for professionals in research and development.
Introduction
Lanthanum(III) nitrate hexahydrate is a critical precursor material in the synthesis of various advanced materials, including catalysts, high-performance ceramics, and phosphors.[1] Its thermal decomposition is a key step in the production of lanthanum oxide (La₂O₃), a material with numerous industrial applications.[1][2] Understanding the intricate mechanism of this decomposition process is paramount for controlling the purity, morphology, and properties of the final oxide product. This guide details the sequential stages of decomposition, the intermediate compounds formed, and the experimental methodologies employed for its characterization.
The Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process that begins with melting and hydrolysis, followed by a series of dehydration and denitration steps, ultimately yielding hexagonal lanthanum oxide.[2][3] The process is complex and does not involve the formation of lower hydrates.[2][3] Instead, it proceeds through the formation of intermediate clusters and oxynitrates.[2][3][4]
The decomposition begins with the salt melting in its own water of crystallization.[2][5] This is followed by internal hydrolysis, a process that involves both slow and rapid stages.[2][3] As the temperature increases, condensation and removal of water lead to the formation of intermediate clusters containing O-La-OH groups.[2][3] At higher temperatures, these intermediates undergo further degradation, releasing water, nitric acid, nitrogen dioxide, and oxygen.[2][3] The final stage is the decomposition of the remaining intermediate compounds to form the stable hexagonal La₂O₃.[2][3]
Figure 1: Simplified thermal decomposition pathway of La(NO₃)₃·6H₂O.
Quantitative Decomposition Data
The thermal decomposition of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key decomposition stages, temperature ranges, and corresponding mass losses as reported in the literature.
| Stage | Temperature Range (°C) | Key Events & Intermediate Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Gaseous Products |
| 1 | 90 - 215 | Dehydration, formation of crystalline nitrate monohydrate.[4] | - | - | H₂O |
| 2 | 215 - 410 | Decomposition to La(OH)(NO₃)₂.[4] | - | - | H₂O, HNO₃ |
| 3 | 410 - 440 | Decomposition to LaO(NO₃).[4] | - | - | H₂O, NOx |
| 4 | 440 - 640 | Decomposition to non-stoichiometric intermediates and finally La₂O₃.[4] | - | - | NOx, O₂ |
| Overall | RT - 800 | Complete decomposition to La₂O₃. | 62.37 [2] | ~62.7 [2] | H₂O, HNO₃, NOx, O₂ |
Note: The specific temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are fundamental for determining the temperature ranges of decomposition and the associated mass losses and thermal events.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is typically used. Examples include Shimadzu 50H or Netzsch STA Jupiter 449 C.[2]
-
Sample Preparation: A small amount of the sample (e.g., 7 mg) is placed in a platinum or alumina (B75360) crucible.[2]
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 5 °C/min, is applied.[2]
-
Temperature Range: The sample is heated from room temperature up to 800 °C or higher to ensure complete decomposition.[2]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically a flow of inert gas like nitrogen (e.g., 60 mL/min) or an oxidizing atmosphere like air.[1][2]
-
-
Data Analysis: The TGA curve provides information on mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic events. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.
X-ray Diffraction (XRD)
XRD is employed to identify the crystalline phases of the intermediate and final products of the decomposition.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Sample Preparation: The sample is heated to a specific temperature corresponding to a particular decomposition stage, then cooled to room temperature for analysis. In-situ high-temperature XRD can also be performed.
-
Experimental Conditions:
-
X-ray Source: Commonly Cu Kα radiation.
-
Scan Range: A wide 2θ range is scanned to capture all relevant diffraction peaks.
-
-
Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases (e.g., JCPDS) to identify the crystalline structures.
Infrared Spectroscopy (IR)
IR spectroscopy is used to identify the functional groups present in the solid residues and to analyze the gaseous products evolved during decomposition.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often coupled with the TGA instrument (TGA-FTIR).
-
Sample Preparation: For solid samples, the residue is mixed with KBr to form a pellet. For evolved gas analysis, the gas stream from the TGA is passed through a heated gas cell in the FTIR spectrometer.
-
Data Analysis: The IR spectra reveal the presence of characteristic absorption bands for different functional groups, such as O-H (water), N-O (nitrate), and La-O bonds, as well as gaseous species like H₂O, CO₂, and NOx.
Figure 2: Experimental workflow for characterizing thermal decomposition.
Conclusion
The thermal decomposition of this compound is a multifaceted process involving dehydration, hydrolysis, and the formation of several intermediate species before the final formation of lanthanum oxide. A thorough understanding of this mechanism, facilitated by the experimental protocols detailed in this guide, is essential for the controlled synthesis of high-purity lanthanum oxide with desired properties. The quantitative data and the decomposition pathway presented serve as a critical reference for researchers and professionals working with lanthanide-based materials.
References
Solubility of Lanthanum(III) Nitrate Hexahydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of lanthanum(III) nitrate (B79036) hexahydrate in a variety of organic solvents. The information contained herein is critical for professionals in research and development, particularly in fields such as materials science, catalysis, and pharmaceutical formulation, where the dissolution of this salt in non-aqueous media is often a prerequisite for subsequent chemical synthesis or formulation steps.
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is a white, crystalline solid that is known to be highly soluble in water and soluble in polar organic solvents such as alcohols.[1][2][3][4][5] Its solubility in a broader range of organic compounds is a key parameter for its application in diverse chemical processes. This guide compiles quantitative solubility data and outlines the experimental methodologies for its determination.
Quantitative Solubility Data
The solubility of this compound in various organic solvents at ambient temperature is summarized in the table below. The data reveals a strong dependence of solubility on the polarity of the solvent, with the highest solubility observed in alcohols and decreasing significantly in less polar solvents like ketones, esters, and ethers.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Alcohols | Methanol | 25 | 125.8 |
| Ethanol | 25 | 105.2 | |
| 1-Propanol | 25 | 85.3 | |
| 2-Propanol | 25 | 70.1 | |
| 1-Butanol | 25 | 65.7 | |
| Ketones | Acetone | 25 | 45.2 |
| Methyl Ethyl Ketone | 25 | 30.5 | |
| Esters | Ethyl Acetate | 25 | 15.1 |
| Ethers | Diethyl Ether | 25 | 1.2 |
| Tetrahydrofuran (THF) | 25 | 10.8 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound in organic solvents, based on the isothermal equilibrium method.
1. Materials and Apparatus:
-
This compound (99.9% purity)
-
Anhydrous organic solvents (analytical grade)
-
Constant temperature water bath or incubator
-
Sealed glass vials or flasks
-
Magnetic stirrer and stir bars
-
Analytical balance (± 0.0001 g)
-
Syringe filters (0.45 µm)
-
Gravimetric analysis equipment (drying oven, desiccator) or a suitable analytical technique such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for lanthanum determination.
2. Procedure:
-
An excess amount of this compound is added to a known mass of the organic solvent in a sealed glass vial.
-
The vial is placed in a constant temperature water bath and stirred vigorously using a magnetic stirrer to facilitate dissolution. The temperature should be maintained within ±0.1°C.
-
The mixture is allowed to equilibrate for a period of 24 to 48 hours to ensure that saturation is reached. Preliminary studies should be conducted to determine the optimal equilibration time for each solvent system.
-
After equilibration, the stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to settle.
-
A sample of the supernatant saturated solution is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any suspended particles. To minimize temperature-induced precipitation, this step should be performed quickly.
-
A known mass of the clear, saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated from the filtrate sample in a drying oven at a temperature below the decomposition temperature of the salt (decomposition starts around 40°C).[3] A vacuum oven at a lower temperature is preferable to minimize decomposition.
-
The residue, which is the dissolved this compound, is weighed.
-
The solubility is then calculated as the mass of the dissolved salt per 100 g of the solvent.
-
For higher accuracy, especially with volatile solvents, the lanthanum content of the saturated solution can be determined using ICP-AES, and from this, the concentration of the salt can be calculated.
Experimental Workflow and Signaling Pathways
The logical workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Hygroscopic Nature and Stability of Lanthanum(III) Nitrate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) is a white, crystalline solid with significant applications in various scientific and industrial fields, including as a precursor for advanced materials and potentially in pharmaceutical development.[1][2] A critical physicochemical property of this compound is its pronounced hygroscopic and deliquescent nature, readily absorbing moisture from the atmosphere.[1][3][4][5] This behavior, coupled with its thermal instability, presents considerable challenges in its handling, storage, and application, particularly within the controlled environments required for drug development and manufacturing.[6][7] This guide provides a comprehensive overview of the hygroscopic characteristics and stability profile of Lanthanum(III) nitrate hexahydrate, presenting available quantitative data, detailed experimental protocols for its characterization, and practical implications for its use in research and pharmaceutical applications.
Hygroscopic Nature
This compound is consistently reported to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[3][5] Several sources also describe it as deliquescent, a more advanced stage of hygroscopicity where the substance absorbs enough moisture to dissolve and form an aqueous solution.[4][8]
Moisture Sorption Isotherm
However, the general behavior of a deliquescent solid can be described. At low relative humidities, the solid will adsorb a small amount of water onto its surface. As the RH increases, the amount of adsorbed water will gradually increase. At a specific RH, known as the Critical Relative Humidity (CRH), the substance will begin to rapidly absorb a significant amount of water, leading to the formation of a saturated solution.
Critical Relative Humidity (CRH)
The Critical Relative Humidity (CRH) is the specific relative humidity at which a crystalline solid will start to absorb atmospheric moisture to form a saturated solution.[9] An experimentally determined CRH for this compound is not available in the reviewed literature. For a pure, crystalline, water-soluble substance, the CRH is a function of the water activity of its saturated solution. The determination of the CRH is crucial for defining appropriate storage and handling conditions to prevent deliquescence.[10]
Stability Profile
The stability of this compound is influenced by both temperature and moisture.
Thermal Stability
This compound exhibits limited thermal stability, with decomposition reported to begin at approximately 40°C.[3][5] A detailed study on its thermal decomposition using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has provided quantitative data on its breakdown process.[11][12] The decomposition is a complex, multi-stage process involving dehydration, hydrolysis, and the eventual formation of lanthanum oxide (La₂O₃) at higher temperatures.[11][12][13]
Table 1: Thermal Decomposition Stages of this compound [11][12]
| Temperature Range (°C) | Mass Loss (%) | Description of Process |
| 56 | 0 | Melts in its own water of crystallization. |
| 60 - 76 | 2.06 | Loss of loosely bound water molecules. |
| 76 - 389 | 24.1 | Further dehydration and removal of nitric acid. |
| 389 - 504 | 30.0 | Continued decomposition of intermediate products. |
| 504 - 800 | 10.2 | Final decomposition to hexagonal La₂O₃. |
Note: The data presented is based on a specific study and may vary depending on experimental conditions such as heating rate and atmosphere.
Chemical Stability and Incompatibilities
This compound is a strong oxidizer and may intensify fire.[3][4] It is incompatible with combustible materials, strong reducing agents, and strong acids.[3][4] Contact with these substances should be strictly avoided to prevent vigorous reactions. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
Experimental Protocols
Accurate characterization of the hygroscopic nature and stability of this compound requires standardized experimental protocols.
Determination of Hygroscopicity: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor sorption or desorption by a sample at controlled temperature and relative humidity.[7][9][14][15]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.
-
Drying: The sample is typically dried under a stream of dry nitrogen gas to establish a baseline dry mass.
-
Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.
Determination of Thermal Stability: TGA and DSC
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[11][12]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA or DSC pan (typically alumina (B75360) or platinum).
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere. A temperature program is set, defining the initial temperature, heating rate, and final temperature.
-
Analysis: The sample is heated according to the defined program. The TGA records the mass loss, while the DSC records the heat flow, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to determine the temperatures of dehydration, decomposition, and other thermal events, as well as the associated mass losses and enthalpy changes.
Implications for Drug Development
The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient can have significant consequences throughout the drug development lifecycle.[6][7]
Formulation and Manufacturing Challenges
-
Powder Flow and Handling: Moisture uptake can lead to powder agglomeration, caking, and poor flowability, which can disrupt manufacturing processes such as blending, hopper feeding, and tablet compression.[7]
-
Dosage Form Integrity: In solid dosage forms, moisture can lead to changes in hardness, friability, and dissolution rates, potentially impacting the product's performance and stability.[6]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[6]
Stability Testing and Storage
-
Accelerated Stability Studies: The hygroscopic nature of a substance must be a key consideration in the design of accelerated stability studies, with careful control and monitoring of temperature and humidity.[10]
-
Packaging: Moisture-protective packaging, such as blister packs with high barrier films or tightly sealed containers with desiccants, is essential to protect hygroscopic products from moisture during storage and transport.[6]
-
Storage Conditions: Strict control of humidity in storage areas is crucial.[16] For this compound, storage in a dry place is recommended, with a suggested temperature range of 15–25 °C.[16]
Conclusion
References
- 1. zegmetal.com [zegmetal.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 10277-43-7 [chemicalbook.com]
- 4. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. osti.gov [osti.gov]
- 9. fertilizer.org [fertilizer.org]
- 10. pharmtech.com [pharmtech.com]
- 11. journalijdr.com [journalijdr.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. vpscience.org [vpscience.org]
- 15. Potassium nitrate - Wikipedia [en.wikipedia.org]
- 16. Ln-Co-based rock-salt-type porous coordination polymers: vapor response controlled by changing the lanthanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Lanthanum(III) Nitrate Hexahydrate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and toxicological data for Lanthanum(III) nitrate (B79036) hexahydrate powder. The information is intended to support risk assessments and ensure the safe use of this material in a laboratory and research environment.
Chemical and Physical Properties
Lanthanum(III) nitrate hexahydrate is a white, crystalline solid that is highly soluble in water.[1][2] It is an oxidizing agent and can intensify fires.[3][4][5] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | La(NO₃)₃ · 6H₂O | --INVALID-LINK-- |
| Molecular Weight | 433.01 g/mol | [6] |
| Melting Point | 65-68 °C | [2][3] |
| Boiling Point | 126 °C | [3][7] |
| Decomposition Temperature | Decomposes around 40°C; Thermal dissociation yields lanthanum oxide, La2O3. | [3][7][8] |
| Water Solubility | >1,200 g/L at 25 °C | [9] |
| pH | 3.4 (50 g/L solution at 25 °C) | [3] |
| Bulk Density | ~1,300 kg/m ³ | [10] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[11] However, available data indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[3][5] Ingestion of large quantities of nitrates can lead to methemoglobinemia.[11]
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 4,500 mg/kg (anhydrous) | Rat | [10] |
| Skin Corrosion/Irritation | Causes skin irritation | Not specified | [3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | Not specified | [3][10][12] |
| Respiratory Irritation | May cause respiratory irritation | Not specified | [3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[13] Its primary hazards are its oxidizing properties and its potential to cause serious eye damage and skin and respiratory irritation.[3][5]
| Hazard Class | Category | Hazard Statement |
| Oxidizing Solid | 2 | H272: May intensify fire; oxidizer |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols
The hazard classifications of this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the United Nations (UN).
Oxidizing Solids Test (UN Test O.1)
This test evaluates the potential of a solid substance to increase the burning rate or intensity of a combustible material.
-
Principle: The test substance is mixed with a combustible material (e.g., cellulose) in defined ratios. The burning time of this mixture is compared to the burning time of a reference mixture (e.g., potassium bromate (B103136) and cellulose).
-
Methodology:
-
The test and reference substances are mixed with dried fibrous cellulose (B213188) at specific ratios (e.g., 4:1 and 1:1 by mass for the test substance).
-
A pile of the mixture is ignited by a heated wire.
-
The time it takes for the reaction to cease is measured.
-
The burning rate of the test mixture is compared to that of the reference mixture to classify the oxidizing properties of the substance.
-
The test is typically performed five times for each mixture.
-
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit).[14][15]
-
Methodology:
-
The test substance (0.5 g for solids) is applied to a small area of the animal's skin and covered with a gauze patch.[14]
-
The patch is removed after a specified exposure period (typically 4 hours).[14]
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored to determine the level of irritation.
-
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[16]
-
Methodology:
-
The test substance is placed in the conjunctival sac of one eye.
-
The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (1, 24, 48, and 72 hours after application).[16]
-
The severity of the eye reactions is scored to determine the level of irritation or corrosion.[16]
-
To minimize animal distress, a sequential testing strategy is recommended, starting with a single animal.[10][16]
-
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
-
Principle: The substance is administered orally in a stepwise procedure to a small group of animals (typically three) at a defined dose.[17][18]
-
Methodology:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
-
The substance is administered to a group of three animals.
-
The animals are observed for mortality and clinical signs of toxicity.
-
The outcome of the first step determines the next step: if mortality is observed, the test is repeated at a lower dose; if no mortality is observed, the test is repeated at a higher dose.
-
This process continues until the dose that causes mortality in a certain proportion of the animals is identified, allowing for classification of the substance.
-
Safe Handling and Storage
Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[13]
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat, and in cases of potential for significant dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[11]
Engineering Controls
-
Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][11]
-
Minimize dust generation and accumulation.[11]
Handling Procedures
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]
-
Store away from incompatible substances such as strong reducing agents, strong acids, and combustible materials.[10][11]
-
The material is hygroscopic and should be protected from moisture.[3][11]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[11]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[11]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[11]
Spills and Leaks
-
Minor Spills: Clean up spills immediately. Avoid generating dust. Use a dust suppressant if necessary. Place in a suitable, closed container for disposal.[13]
-
Major Spills: Evacuate the area. Wear appropriate PPE. Prevent entry into waterways.[13]
Fire-Fighting Measures
-
This compound is an oxidizer and will intensify a fire.[3][13]
-
Suitable Extinguishing Media: Use flooding quantities of water. Do not use dry chemical, CO₂, or foam.[13]
-
Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Visual Guides
Safe Handling Workflow
References
- 1. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 10277-43-7 [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 10277-43-7 [m.chemicalbook.com]
- 8. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]
- 9. carlroth.com [carlroth.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 18. utu.fi [utu.fi]
An In-depth Technical Guide on Lanthanum(III) Nitrate Hexahydrate: Molecular Weight and Formula
This technical guide provides a detailed breakdown of the molecular formula and molecular weight of lanthanum(III) nitrate (B79036) hexahydrate, a compound of significance to researchers, scientists, and professionals in drug development.
Chemical Formula
The chemical formula for lanthanum(III) nitrate hexahydrate is La(NO₃)₃·6H₂O .[1][2][3] This formula indicates that each molecule of the compound consists of one lanthanum ion (La³⁺), three nitrate ions (NO₃⁻), and is hydrated with six water molecules (H₂O).
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the atomic weights of its elements.
Table 1: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Lanthanum | La | 138.9055[4][5] |
| Nitrogen | N | 14.007[6][7] |
| Oxygen | O | 15.999[8][9][10] |
| Hydrogen | H | 1.008[11][12][13][14] |
The molecular weight is calculated by summing the mass of the lanthanum atom, the three nitrate groups, and the six water molecules.
1. Weight of Lanthanum (La):
-
1 × 138.9055 g/mol = 138.9055 g/mol
2. Weight of three Nitrate (NO₃) groups:
-
Nitrogen (N): 3 × 14.007 g/mol = 42.021 g/mol
-
Oxygen (O): 3 × 3 × 15.999 g/mol = 143.991 g/mol
-
Total for (NO₃)₃ = 186.012 g/mol
3. Weight of six Water (H₂O) molecules:
-
Hydrogen (H): 6 × 2 × 1.008 g/mol = 12.096 g/mol
-
Oxygen (O): 6 × 15.999 g/mol = 95.994 g/mol
-
Total for 6H₂O = 108.09 g/mol
Total Molecular Weight:
-
138.9055 (La) + 186.012 ( (NO₃)₃ ) + 108.09 (6H₂O) = 433.0075 g/mol
This value is often rounded to 433.01 g/mol .[3][15]
Table 2: Summary of Molecular Weight Calculation
| Component | Formula | Number of Units | Molar Mass ( g/mol ) | Total Mass ( g/mol ) |
| Lanthanum | La | 1 | 138.9055 | 138.9055 |
| Nitrate | NO₃ | 3 | 62.004 | 186.012 |
| Water | H₂O | 6 | 18.015 | 108.090 |
| Total | La(NO₃)₃·6H₂O | 433.0075 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is fundamentally based on the internationally accepted atomic weights of its constituent elements. These atomic weights are determined through a combination of mass spectrometry and other analytical techniques that measure the isotopic abundances of each element.
A common experimental method to verify the composition and hydration state of a hydrated salt is thermogravimetric analysis (TGA) .
TGA Protocol Outline:
-
A precise amount of the this compound sample is weighed into a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The loss of the six water molecules will be observed as a distinct weight loss step in the TGA curve, typically occurring before the decomposition of the nitrate salt. The percentage of weight loss can be used to confirm the hexahydrate form.
Logical Relationship of Molecular Weight Components
The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of this compound.
Caption: Hierarchical breakdown of the molecular weight of this compound.
References
- 1. CAS 10277-43-7: Lanthanum nitrate hexahydrate | CymitQuimica [cymitquimica.com]
- 2. Lanthanum (III) nitrate hexahydrate, Hi-AR™ [himedialabs.com]
- 3. Lanthanum(III)nitrate hexahydrate | Lanthanum(+3) cation nitrate hexahydrate | LaN3O9 · 6H2O - Ereztech [ereztech.com]
- 4. Lanthanum | La | CID 23926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atomic Number of Lanthanum La [atomicnumber.net]
- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. quora.com [quora.com]
- 13. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 14. Hydrogen - Wikipedia [en.wikipedia.org]
- 15. This compound | 10277-43-7 [chemicalbook.com]
Methodological & Application
Sol-Gel Synthesis of Lanthanum-Based Perovskites Using Lanthanum Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the synthesis of lanthanum-based perovskites (LaBO₃) via the sol-gel method, utilizing lanthanum nitrate (B79036) as the primary lanthanum precursor. The sol-gel technique is a versatile and cost-effective wet-chemical route that allows for the synthesis of homogenous, nanocrystalline perovskite powders with high purity at relatively low temperatures.[1] This method offers excellent control over the material's stoichiometry, particle size, and surface area.[1] These materials have wide-ranging applications, including in solid oxide fuel cells (SOFCs), catalysis, solar cells, and as electrode materials for supercapacitors.[2][3][4][5] The protocols outlined herein are intended to serve as a comprehensive guide for researchers in materials science and drug development, enabling the reproducible synthesis of tailored lanthanum-based perovskite materials.
Introduction to Sol-Gel Synthesis of Lanthanum-Based Perovskites
The sol-gel process for synthesizing lanthanum-based perovskites typically involves the formation of a colloidal suspension (sol) of precursors, which is then induced to form a gelatinous network (gel). The process begins with the dissolution of lanthanum nitrate and a corresponding metal nitrate for the 'B' site cation in a suitable solvent. A chelating agent, such as citric acid or ethylenediaminetetraacetic acid (EDTA), is introduced to form stable metal complexes, ensuring a homogenous mixture at the molecular level.[1] Subsequent heating evaporates the solvent and promotes polymerization, leading to the formation of a viscous gel. This gel is then dried to remove residual solvent and calcined at high temperatures to induce the formation of the desired crystalline perovskite phase. The physical and chemical properties of the final perovskite material are highly dependent on several experimental parameters, including the molar ratio of precursors, pH of the solution, and the temperature and duration of the calcination process.[1]
Experimental Protocols
General Protocol for Sol-Gel Synthesis of LaBO₃ Perovskites
This protocol provides a generalized procedure for the synthesis of lanthanum-based perovskites. Specific quantities and parameters for different perovskite compositions are detailed in Table 1.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
B-site metal nitrate precursor (e.g., Chromium (III) nitrate nonahydrate, Iron (III) nitrate nonahydrate, Cobalt (II) nitrate hexahydrate)
-
Chelating agent (e.g., Citric acid, EDTA)
-
Solvent (e.g., Deionized water, Ethanol)
-
pH adjusting agent (e.g., Ammonia solution) (optional)
Equipment:
-
Beakers and magnetic stir bars
-
Hot plate with magnetic stirring capability
-
Drying oven or IR lamp
-
High-temperature furnace (calcination furnace)
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of lanthanum nitrate and the B-site metal nitrate in deionized water in separate beakers.
-
In a third beaker, dissolve the chelating agent (e.g., citric acid) in deionized water. The molar ratio of total metal ions to the chelating agent is typically maintained at 1:1 to 1:2.
-
-
Sol Formation:
-
Slowly add the metal nitrate solutions to the chelating agent solution under constant stirring.
-
Stir the resulting solution for a designated period (e.g., 30 minutes to 1 hour) at room temperature to ensure complete chelation and the formation of a homogenous sol.[6]
-
-
Gelation:
-
Heat the sol on a hot plate at a controlled temperature (typically 80-100 °C) with continuous stirring.
-
As the solvent evaporates, the solution will become more viscous, eventually forming a transparent, homogenous gel.
-
-
Drying:
-
Dry the obtained gel in an oven at a temperature between 100-200 °C for several hours (e.g., 12-24 hours) or under an IR lamp for 1-2 hours to remove the remaining solvent.[1] The result is a dried, porous solid known as a xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Place the powder in a crucible and calcine it in a furnace at a specific temperature (ranging from 600 °C to 1000 °C) for a set duration (typically 2-6 hours).[3][7] The calcination temperature is a critical parameter that influences the crystallinity and phase purity of the final perovskite material.[1][3]
-
Workflow for Sol-Gel Synthesis
Caption: Experimental workflow for the sol-gel synthesis of lanthanum-based perovskites.
Quantitative Data and Synthesis Parameters
The following tables summarize the synthesis parameters for various lanthanum-based perovskites reported in the literature, all utilizing lanthanum nitrate as the precursor.
Table 1: Synthesis Parameters for Various LaBO₃ Perovskites
| Perovskite Formula | B-Site Precursor | Chelating Agent | Molar Ratio (Metal:Chelating Agent) | Calcination Temp. (°C) | Calcination Time (h) | Resulting Avg. Crystallite/Particle Size (nm) | Reference |
| LaCrO₃ | Cr(NO₃)₃ | Citric Acid | 1:1.5 | 800 | Not Specified | Not Specified | [1] |
| LaCrO₃ | Cr(NO₃)₃ | Pectin | Not Specified | 600-800 | Not Specified | Increases with temp. | [1] |
| LaFeO₃ | Fe(NO₃)₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| LaAlO₃ | Al(NO₃)₃ | Citric Acid | 1:1.5 | 600-900 | Not Specified | 40-70 | [7] |
| LaMnO₃ | Mn(NO₃)₂ | Stearic Acid | Not Specified | Not Specified | Not Specified | 20-30 | [1] |
| La₀.₇Sr₀.₃Co₀.₅Fe₀.₅O₃ | Sr(NO₃)₂, Co(NO₃)₃, Fe(NO₃)₃ | Not Specified | Not Specified | 900 | 2 | Nanometer scale | [3] |
Characterization of Synthesized Perovskites
To confirm the successful synthesis and to analyze the properties of the lanthanum-based perovskites, several characterization techniques are employed.
Table 2: Common Characterization Techniques
| Technique | Purpose | Information Obtained |
| X-Ray Diffraction (XRD) | To identify the crystalline phase and purity. | Crystal structure, lattice parameters, crystallite size (using Scherrer equation), phase purity.[1][3] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and microstructure. | Particle shape, size distribution, and degree of agglomeration.[1] |
| Transmission Electron Microscopy (TEM) | To analyze the morphology and crystal structure at the nanoscale. | Particle size, shape, lattice fringes, and crystallographic information.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical bonds and functional groups. | Confirmation of the metal-oxygen bonds characteristic of the perovskite structure.[1] |
| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To study the thermal decomposition of the gel and determine the optimal calcination temperature. | Decomposition stages, phase transition temperatures, and thermal stability.[1] |
| Brunauer–Emmett–Teller (BET) Analysis | To measure the specific surface area of the powder. | Surface area, which is crucial for catalytic and electrochemical applications.[1] |
Logical Relationship of Synthesis Parameters
The interplay between different synthesis parameters determines the final properties of the perovskite material.
Caption: Influence of key synthesis parameters on the final material properties.
Applications of Sol-Gel Synthesized Lanthanum-Based Perovskites
Lanthanum-based perovskites synthesized via the sol-gel method exhibit properties that make them suitable for a variety of high-tech applications.
-
Solid Oxide Fuel Cells (SOFCs): Materials like Lanthanum Strontium Cobalt Ferrite (LSCF) are extensively studied as cathode materials for SOFCs due to their high electrical conductivity and thermal stability.[3][4]
-
Catalysis: The high surface area and tailored composition of these perovskites make them excellent catalysts for various reactions, including oxidation and reduction processes.
-
Energy Storage: Lanthanum-based perovskites, such as LaFeO₃, have been investigated as high-performance electrode materials for supercapacitors, demonstrating high specific capacity.[2]
-
Sensors: Their sensitive electrical properties in response to changes in the ambient atmosphere make them suitable for gas sensing applications.
-
Solar Applications: The narrow and direct energy bandgap of materials like LaFeO₃ makes them promising for use in solar cells.[5]
Conclusion
The sol-gel method, using lanthanum nitrate as a precursor, is a highly effective and adaptable technique for the synthesis of a wide range of lanthanum-based perovskite materials. By carefully controlling synthesis parameters such as precursor ratios, pH, and calcination conditions, researchers can tailor the structural, morphological, and electrochemical properties of these materials to suit specific applications in fields ranging from energy to drug development. The protocols and data presented in this document provide a solid foundation for the successful and reproducible synthesis of these advanced materials.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Lanthanum Strontium Cobalt Ferrite (LSCF) perovskites by Sol-Gel Method for Potential Application in Solid Oxide Fuel Cells (SOFC) | Research, Society and Development [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
Hydrothermal method for synthesizing lanthanum oxide nanorods from lanthanum nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxide (La₂O₃) nanorods are emerging as significant materials in the biomedical field due to their unique physicochemical properties, including high catalytic activity, a wide bandgap, and a high dielectric constant.[1][2] These properties make them promising candidates for a variety of applications, including as carriers for targeted drug delivery, bioimaging agents, and as therapeutic agents themselves, particularly in oncology.[2][3][4] The hydrothermal method is a highly effective and versatile technique for synthesizing La₂O₃ nanorods, offering excellent control over crystal homogeneity, size, and morphology by adjusting parameters such as temperature, pH, and reaction time.[3] This document provides a detailed protocol for the synthesis of lanthanum oxide nanorods from lanthanum nitrate (B79036) hexahydrate using the hydrothermal method, along with data presentation and potential applications in drug development.
Experimental Workflow
The overall process for the hydrothermal synthesis of lanthanum oxide nanorods is depicted in the workflow diagram below.
Figure 1. Workflow for the hydrothermal synthesis of La₂O₃ nanorods.
Data Presentation: Experimental Parameters
The dimensions and morphology of the synthesized lanthanum oxide nanorods are highly dependent on the experimental conditions. The following table summarizes key parameters and their typical ranges for this synthesis.
| Parameter | Typical Range | Effect on Nanorod Characteristics |
| Precursor Concentration | 0.05 M - 0.5 M | Affects the density and size of the resulting nanostructures. Higher concentrations may lead to increased agglomeration. |
| pH of Solution | 9 - 12 | Crucial for the formation of lanthanum hydroxide precursors. Higher pH generally promotes the formation of rod-like structures. |
| Hydrothermal Temperature | 120°C - 200°C | Influences the crystallinity and aspect ratio of the nanorods. Higher temperatures can lead to larger and more well-defined crystals. |
| Reaction Time | 12 hours - 48 hours | Affects the growth and aspect ratio of the nanorods. Longer durations typically allow for more complete crystal growth. |
| Calcination Temperature | 600°C - 900°C | Essential for converting the lanthanum hydroxide (La(OH)₃) intermediate into crystalline lanthanum oxide (La₂O₃). Temperature affects final particle size and crystallinity.[5] |
| Surfactant (Optional) | e.g., CTAB | Can be used as a templating agent to control the growth and achieve high aspect ratios, with reported dimensions of 5-15 nm in diameter and 200-400 nm in length.[3] |
Experimental Protocol
This protocol describes a general procedure for synthesizing La₂O₃ nanorods. Researchers should optimize the parameters based on the desired nanoparticle characteristics as outlined in the table above.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized (DI) water
-
Absolute ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of Precursor Solution:
-
Prepare a 0.1 M solution of lanthanum nitrate hexahydrate by dissolving the appropriate amount in DI water with constant stirring for 30 minutes at room temperature.[3]
-
-
Formation of Lanthanum Hydroxide Precipitate:
-
Prepare a 0.3 M solution of NaOH.
-
Add the NaOH solution dropwise to the lanthanum nitrate solution under vigorous stirring.[3]
-
Continue adding the alkaline solution until the pH of the mixture reaches a value between 9 and 11. A white precipitate of lanthanum hydroxide, La(OH)₃, will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting milky suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven to a temperature between 120°C and 200°C for 12 to 24 hours.
-
-
Product Collection and Washing:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the white precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Discard the supernatant and wash the precipitate thoroughly with DI water and absolute ethanol several times to remove any unreacted ions and byproducts.[3]
-
-
Drying:
-
Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine powder of lanthanum hydroxide (La(OH)₃) nanorod precursors.
-
-
Calcination:
-
Transfer the dried La(OH)₃ powder to a crucible and place it in a muffle furnace.
-
Calcine the powder at a temperature between 600°C and 900°C for 2-4 hours in a static air atmosphere to induce thermal decomposition of La(OH)₃ into crystalline La₂O₃ nanorods.[3][5]
-
Allow the furnace to cool to room temperature before collecting the final La₂O₃ nanorod powder.
-
Characterization of La₂O₃ Nanorods
-
X-ray Diffraction (XRD): Used to confirm the crystalline structure and phase purity of the final La₂O₃ product. The hexagonal phase is typically expected.[1][6]
-
Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, shape, and size distribution of the nanorods.[7]
-
Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the precise dimensions (diameter and length), crystallinity, and lattice structure of the nanorods.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical bonds present and confirm the formation of La-O bonds, typically observed as strong absorption bands below 800 cm⁻¹.[1][6]
Applications in Drug Development
Lanthanum oxide nanoparticles, including nanorods, exhibit several properties that make them attractive for drug development applications.
-
Targeted Drug Delivery: The nanoscale dimensions of La₂O₃ nanorods allow for passive targeting of tumor tissues via the enhanced permeability and retention (EPR) effect.[2] Furthermore, their surface can be functionalized with targeting ligands (e.g., peptides, antibodies) to actively target specific cancer cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.[4]
-
Intrinsic Therapeutic Activity: Studies have shown that La₂O₃ nanoparticles possess cytotoxic effects against various cancer cell lines.[2] This cytotoxicity is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which leads to apoptosis.[2] This suggests a dual role for La₂O₃ nanorods as both a drug carrier and an active therapeutic agent.
-
Antimicrobial Agents: La₂O₃ nanoparticles have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential for development as novel antimicrobial agents.[8]
-
Biosensors: Probes coated with lanthanum oxide nanoparticles are being explored for the development of implantable sensors for various biologically relevant molecules like glucose and phosphate.[3]
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. benchchem.com [benchchem.com]
- 3. mocedes.org [mocedes.org]
- 4. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. researchpublish.com [researchpublish.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. echemcom.com [echemcom.com]
Application Notes and Protocols for Thin Film Deposition using Lanthanum(III) Nitrate Hexahydrate by Spray Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deposition of lanthanum oxide (La₂O₃) thin films using Lanthanum(III) nitrate (B79036) hexahydrate as a precursor via the spray pyrolysis technique. This document outlines detailed experimental protocols, presents key quantitative data from various studies, and discusses potential applications, particularly those relevant to the biomedical and pharmaceutical fields.
Introduction to Lanthanum Oxide Thin Films
Lanthanum oxide (La₂O₃) is a rare earth oxide with several attractive properties for advanced material applications. It possesses a high dielectric constant (k ≈ 20-27), a large bandgap (≈ 5.5 eV), and excellent thermal stability.[1] These characteristics make La₂O₃ thin films promising candidates for applications in microelectronics as high-k gate dielectrics, in optical coatings, and as protective layers.[2][3] Furthermore, the biocompatibility of certain lanthanide-based materials opens up potential applications in the biomedical field, such as in biocompatible coatings for medical devices and as components in biosensors.[4][5]
Spray pyrolysis is a versatile and cost-effective thin film deposition technique that involves spraying a precursor solution onto a heated substrate.[1][6][7] The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a solid thin film. The properties of the deposited film are highly dependent on various process parameters, which will be detailed in the following protocols.
Applications
Lanthanum oxide thin films have a range of existing and potential applications:
-
Microelectronics: Due to its high dielectric constant, La₂O₃ is a candidate to replace silicon dioxide as the gate dielectric material in metal-oxide-semiconductor (MOS) devices, enabling further miniaturization of electronic components.[3]
-
Optical Coatings: The wide bandgap of lanthanum oxide makes it transparent over a broad wavelength range, suitable for optical applications such as anti-reflection coatings and in optical filters.[2]
-
Catalysis: Lanthanum oxide is used in catalysis, for instance, in catalytic converters for automobiles to reduce harmful emissions.[2] Thin film coatings of La₂O₃ can provide high surface area catalytic interfaces.
-
Biomedical Applications: Lanthanum oxide nanoparticles have been investigated for their biocompatibility.[4] Thin films of La₂O₃ could be developed as biocompatible coatings on medical implants to improve their integration with biological tissues. The surface of these films could also be functionalized for use in biosensors or as a platform for controlled drug delivery.[5][8][9] While direct drug delivery applications of La₂O₃ thin films are still an emerging area of research, their properties as stable, biocompatible coatings make them a subject of interest.
Experimental Protocols
This section provides detailed protocols for the deposition of lanthanum oxide thin films using Lanthanum(III) nitrate hexahydrate via spray pyrolysis.
Precursor Solution Preparation
The precursor solution is a critical component of the spray pyrolysis process.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Solvent: Deionized water or N,N-dimethylformamide (DMF)
Protocol:
-
Molarity Selection: The concentration of the precursor solution typically ranges from 0.05 M to 0.1 M.[6]
-
Dissolution:
-
For an aqueous solution, dissolve the calculated amount of this compound in deionized water.
-
For a DMF-based solution, dissolve the precursor in N,N-dimethylformamide.[3]
-
-
Stirring: Stir the solution vigorously using a magnetic stirrer for at least 30 minutes to ensure complete dissolution and a homogenous mixture.[10]
-
Filtering (Optional): For optimal results, filter the solution through a 0.45 µm syringe filter to remove any undissolved particles that could clog the spray nozzle.
Diagram: Precursor Solution Preparation Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. surfnano.korea.ac.kr [surfnano.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. boydbiomedical.com [boydbiomedical.com]
- 10. Effect of Lanthanum Doping on the Structural, Morphological, and Optical Properties of Spray-Coated ZnO Thin Films | MDPI [mdpi.com]
Lanthanum(III) nitrate hexahydrate as a catalyst in organic synthesis reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lanthanum(III) nitrate (B79036) hexahydrate [La(NO₃)₃·6H₂O] has emerged as a highly effective and environmentally benign Lewis acid catalyst in a variety of organic transformations.[1][2] Its low toxicity, thermal stability, cost-effectiveness, and ability to promote reactions under mild conditions make it an attractive alternative to traditional catalysts.[2][3] This document provides detailed application notes and experimental protocols for key organic synthesis reactions catalyzed by Lanthanum(III) nitrate hexahydrate, with a focus on reproducibility and ease of use in a research and development setting.
One-Pot Synthesis of 2-Arylbenzothiazoles
The synthesis of 2-arylbenzothiazoles is of significant interest due to their wide range of pharmacological activities.[1] this compound efficiently catalyzes the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes to afford the corresponding 2-arylbenzothiazoles in high yields.[1][2]
Data Presentation
The following table summarizes the catalytic efficiency of this compound in the synthesis of various 2-arylbenzothiazole derivatives. The reaction is carried out at room temperature in ethanol (B145695), showcasing the mild conditions and broad substrate scope.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 95 |
| 2 | 4-Methylbenzaldehyde | 35 | 94 |
| 3 | 4-Methoxybenzaldehyde | 40 | 92 |
| 4 | 4-Chlorobenzaldehyde | 25 | 96 |
| 5 | 4-Bromobenzaldehyde | 25 | 95 |
| 6 | 4-Nitrobenzaldehyde | 20 | 98 |
| 7 | 3-Nitrobenzaldehyde | 20 | 96 |
| 8 | 2-Chlorobenzaldehyde | 30 | 92 |
| 9 | Cinnamaldehyde | 45 | 90 |
| 10 | 2-Thiophenecarboxaldehyde | 40 | 88 |
Table 1: Synthesis of 2-arylbenzothiazoles using 15 mol% this compound in ethanol at room temperature.[1][2]
Experimental Protocol
General Procedure for the Synthesis of 2-Arylbenzothiazoles:
-
To a stirred solution of an aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5 mL), add this compound (0.15 mmol, 15 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (8:2) eluent system.
-
Upon completion of the reaction, the solid product is isolated by filtration.
-
The crude product is then purified by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.[1]
Experimental Workflow
Caption: Workflow for the synthesis of 2-arylbenzothiazoles.
Other Notable Applications
This compound has also been reported as an effective catalyst in other important organic transformations. While detailed, substrate-specific data tables and protocols from single, comprehensive sources were not found in the immediate search, the following reactions are noteworthy:
-
Biginelli Reaction: This catalyst is used in the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with a wide range of biological activities.[4]
-
Knoevenagel Condensation: The condensation of aldehydes with active methylene (B1212753) compounds to form C=C bonds is a fundamental reaction in organic synthesis, and this compound can be employed as a catalyst.
-
Pechmann Condensation: This reaction is used for the synthesis of coumarins, an important class of heterocyclic compounds. This compound has been explored as a catalyst for this transformation.[5]
For these reactions, researchers are encouraged to consult the primary literature for specific reaction conditions and substrate scopes, as the optimal conditions may vary depending on the specific reactants used.
Conclusion
This compound is a valuable and versatile catalyst for a range of organic synthesis reactions. Its use in the one-pot synthesis of 2-arylbenzothiazoles demonstrates its efficiency under mild conditions. The provided protocol and data serve as a practical guide for researchers in the field. Further exploration of its catalytic activity in other multicomponent and condensation reactions is warranted to fully harness its potential in green and sustainable chemistry.
References
- 1. rsc.org [rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Lanthanum-Doped Photocatalyst Synthesis using Lanthanum Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of lanthanum-doped photocatalysts utilizing lanthanum nitrate (B79036) as the dopant precursor. The methodologies outlined are applicable to a range of common photocatalytic materials, including titanium dioxide (TiO₂) and zinc oxide (ZnO).
The introduction of lanthanum, a rare earth element, into the crystal lattice of semiconductor photocatalysts has been shown to enhance their photocatalytic activity. This enhancement is attributed to several factors, including a decrease in crystallite size, a reduction in the bandgap energy, and the suppression of electron-hole pair recombination.[1][2] Lanthanum doping can create surface defects and oxygen vacancies, which act as trapping sites for photogenerated electrons, thereby promoting charge separation and increasing the efficiency of photocatalytic reactions.[2]
These enhanced photocatalysts have significant potential in various applications, including environmental remediation for the degradation of organic pollutants and in biomedical fields for applications such as antibacterial coatings and photodynamic therapy.
Data Presentation
The following tables summarize the impact of lanthanum doping on the physical and photocatalytic properties of TiO₂ and ZnO, synthesized via different methods using lanthanum nitrate.
Table 1: Influence of Lanthanum Doping on the Properties of Zinc Oxide (ZnO) Nanoparticles
| Dopant Concentration (mol%) | Synthesis Method | Average Crystallite Size (nm) | Band Gap (eV) | Photocatalytic Degradation (%) | Pollutant | Reference |
| 0 | Gel Combustion | 34.3 | 3.10 | - | Methyl Orange | [1] |
| 1 | Gel Combustion | - | - | - | Methyl Orange | [1] |
| 5 | Gel Combustion | - | - | - | Methyl Orange | [1] |
| 10 | Gel Combustion | 10.3 | 2.78 | 85.86 | Methyl Orange | [1] |
| 0 | Sol-Gel | - | - | < 92 | Methylene Blue | [3] |
| 4 (La-Zr co-doped) | Sol-Gel | Smaller than pure ZnO | Narrower than pure ZnO | 92 | Methylene Blue | [3] |
Table 2: Influence of Lanthanum Doping on the Properties of Titanium Dioxide (TiO₂) Nanoparticles
| Dopant Concentration (wt%) | Synthesis Method | Calcination Temperature (°C) | Photocatalytic Degradation Rate | Pollutant | Reference |
| 0.6 | Sol-Gel | 600 | 36% (in 60 min) | Methyl Orange | [4] |
| 1.0 | Coprecipitation | 800 | Higher than sol-gel method | Rhodamine B | [5] |
| 4.0 | - | 520 | 97% (in 180 min) | Methylene Blue | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of lanthanum-doped photocatalysts are provided below. These protocols are based on established methods from the scientific literature.
Protocol 1: Sol-Gel Synthesis of Lanthanum-Doped TiO₂
This protocol describes the preparation of lanthanum-doped TiO₂ nanoparticles using the sol-gel method, a common and effective technique for producing homogeneous nanomaterials.[4][7]
Materials:
-
Titanium (IV) butoxide (TBT)
-
Nitric acid
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized water
Procedure:
-
Precursor Solution A: Dissolve a calculated amount of titanium (IV) butoxide in ethanol with vigorous stirring.
-
Precursor Solution B: In a separate beaker, dissolve the desired amount of lanthanum nitrate hexahydrate in a mixture of deionized water, ethanol, and a small amount of nitric acid to act as a catalyst.
-
Hydrolysis and Gel Formation: Slowly add Solution B to Solution A dropwise under continuous stirring. The mixture will gradually form a sol and then a gel.
-
Aging: Age the resulting gel at room temperature for 24-48 hours to complete the hydrolysis and polycondensation reactions.
-
Drying: Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent and residual water.
-
Calcination: Grind the dried gel into a fine powder and calcine it in a muffle furnace at a specified temperature (e.g., 500-800 °C) for a set duration (e.g., 2-4 hours) to obtain the crystalline La-doped TiO₂ photocatalyst.[5]
Protocol 2: Hydrothermal Synthesis of Lanthanum-Doped ZnO
The hydrothermal method is a versatile technique for synthesizing crystalline nanomaterials directly from solution at elevated temperatures and pressures.[8][9]
Materials:
-
Zinc chloride (ZnCl₂) or Zinc acetate
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH) or another precipitating agent
-
Deionized water
Procedure:
-
Precursor Solution: Dissolve stoichiometric amounts of zinc chloride and lanthanum nitrate hexahydrate in deionized water with vigorous stirring to achieve the desired doping concentration.
-
Precipitation: Slowly add a solution of sodium hydroxide dropwise to the precursor solution while stirring until a pH of around 10 is reached, leading to the formation of a precipitate.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).
-
Washing and Drying: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60-80 °C overnight.
Protocol 3: Gel Combustion Synthesis of Lanthanum-Doped ZnO
The gel combustion method is a rapid and energy-efficient technique for producing fine, crystalline oxide powders.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
A fuel/chelating agent such as glycine, urea, or polyvinyl alcohol (PVA)[1]
-
Deionized water
Procedure:
-
Precursor Mixture: Dissolve stoichiometric amounts of zinc nitrate, lanthanum nitrate, and the chosen fuel in a minimum amount of deionized water in a crucible or beaker.
-
Heating and Dehydration: Heat the mixture on a hot plate at a moderate temperature (e.g., 100-150 °C) with constant stirring to evaporate the excess water and form a viscous gel.
-
Combustion: Increase the temperature of the hot plate (e.g., to 300-500 °C). The gel will swell and then undergo a self-sustaining combustion reaction, producing a voluminous, foamy powder.
-
Calcination (Optional): The as-synthesized powder may be calcined at a higher temperature (e.g., 500-700 °C) for a short period to improve crystallinity and remove any residual carbon.[1]
-
Grinding: Gently grind the final product to obtain a fine powder.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of lanthanum-doped photocatalysts.
Caption: Sol-Gel Synthesis Workflow for La-doped TiO₂.
Caption: Hydrothermal Synthesis Workflow for La-doped ZnO.
Caption: Gel Combustion Synthesis Workflow for La-doped ZnO.
Caption: Proposed Photocatalytic Mechanism of La-Doped Photocatalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Doping TiO2 NPs with Lanthanides (La, Ce and Eu) on the Adsorption and Photodegradation of Cyanide—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanum and zirconium co-doped ZnO nanocomposites: synthesis, characterization and study of photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. heca-analitika.com [heca-analitika.com]
- 8. Hydrothermal Synthesis of La-MoS2 and Its Catalytic Activity for Improved Hydrogen Evolution Reaction [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Phosphate Removal in Wastewater Treatment using Lanthanum(III) Nitrate Hexahydrate
Introduction
Eutrophication, driven by excess phosphate (B84403) in water bodies, is a significant environmental concern. Chemical precipitation is a widely used and effective method for phosphate removal from wastewater. Lanthanum(III) nitrate (B79036) hexahydrate, a salt of the rare earth element lanthanum, has demonstrated high efficiency in precipitating phosphates, offering a potent alternative to traditional coagulants like aluminum and iron salts.[1] Lanthanum ions (La³⁺) react with phosphate ions (PO₄³⁻) to form highly insoluble lanthanum phosphate (LaPO₄), a stable mineral.[2][3] This application note provides detailed protocols and data for the use of Lanthanum(III) nitrate hexahydrate in phosphate removal from wastewater for research and development purposes.
Chemical Mechanism
The primary mechanism of phosphate removal by this compound is chemical precipitation. When dissolved in water, this compound releases trivalent lanthanum ions (La³⁺). These ions have a strong affinity for phosphate ions and react to form a highly insoluble and stable precipitate, lanthanum phosphate (LaPO₄).[2][3]
The simplified chemical reaction is as follows:
La³⁺ + PO₄³⁻ → LaPO₄(s)
The low solubility product (Ksp) of LaPO₄ (3.7 x 10⁻²³) ensures that this reaction proceeds to near completion, effectively removing phosphate from the aqueous phase even at low concentrations.[2] The effectiveness of this precipitation is influenced by several factors, most notably the pH of the solution.
Caption: Chemical precipitation of phosphate using Lanthanum(III) nitrate.
Data Presentation
The efficiency of phosphate removal using lanthanum is dependent on factors such as pH, initial phosphate concentration, and the molar ratio of lanthanum to phosphate.
Table 1: Effect of pH on Phosphate Removal Efficiency
| pH | Lanthanum(III) Residual Phosphate (mg/L P) | Aluminum(III) Residual Phosphate (mg/L P) | Reference |
| 4.5 | < 0.1 | > 0.3 | [4] |
| 5.0 | < 0.1 | < 0.1 | [4] |
| 6.0 | < 0.1 | < 0.1 | [4] |
| 6.5 | < 0.1 | < 0.1 | [4] |
| 7.0 | < 0.1 | 0.3 | [4] |
| 8.0 | < 0.1 | > 0.3 | [4] |
| 8.5 | < 0.1 | > 0.3 | [4] |
| Conditions: 2:1 cation-to-phosphate equivalence ratio. |
Table 2: Phosphate Removal from Secondary Effluent
| Cation | Molar Ratio (Cation:PO₄) | Initial PO₄ (mg/L P) | Final PO₄ (mg/L P) | % Removal |
| La(III) | 1:1 | 12 | < 0.01 | > 99.9 |
| Al(III) | 1:1 | 12 | 3.5 | 70.8 |
| La(III) | 2:1 | 12 | < 0.01 | > 99.9 |
| Al(III) | 2:1 | 12 | 0.09 | 99.2 |
Data extracted from jar test experiments.[4]
Experimental Protocols
The following protocols are generalized from common laboratory practices for evaluating the efficacy of this compound for phosphate removal.
This protocol is designed to determine the optimal dosage of this compound and the effect of pH on phosphate removal.
Materials:
-
This compound (La(NO₃)₃·6H₂O)[5]
-
Phosphate standard solution (e.g., from KH₂PO₄)[5]
-
Wastewater sample (or synthetic wastewater)
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment
-
Jar testing apparatus with multiple stirrers
-
Beakers (1 L)
-
pH meter
-
Filtration apparatus (e.g., 0.45 µm filters)
-
Spectrophotometer for phosphate analysis
Procedure:
-
Preparation of Stock Solution: Prepare a 1 g/L stock solution of La³⁺ by dissolving the appropriate amount of this compound in deionized water.
-
Sample Preparation: Fill a series of 1 L beakers with 500 mL of the wastewater sample.
-
pH Adjustment: Adjust the pH of the water in each beaker to the desired levels (e.g., 4, 5, 6, 7, 8, 9) using 0.1 M HCl or 0.1 M NaOH.[5]
-
Coagulant Addition: While stirring at a rapid mix speed (e.g., 100 rpm), add varying doses of the lanthanum nitrate stock solution to each beaker to achieve different La:P molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1).
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.[4]
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-30 rpm) for 15-20 minutes to promote floc formation.[4]
-
Settling: Turn off the stirrers and allow the precipitate to settle for 30-60 minutes.[4]
-
Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker, ensuring not to disturb the settled sludge. Filter the samples through a 0.45 µm filter.
-
Phosphate Measurement: Analyze the initial and final phosphate concentrations in the filtered samples using a standard analytical method (see Protocol 2).
-
Calculation of Removal Efficiency: Phosphate Removal (%) = [(Initial PO₄ - Final PO₄) / Initial PO₄] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of orthophosphate removal from water by lanthanum carbonate and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Removing Phosphorus from Aqueous Solutions Using Lanthanum Modified Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Lanthanide-Based Metal-Organic Frameworks (MOFs) using Lanthanum Nitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Lanthanide-based MOFs (Ln-MOFs), in particular, have garnered significant attention due to their unique luminescent, magnetic, and catalytic properties. The high coordination numbers and flexible coordination geometries of lanthanide ions, such as Lanthanum (La³⁺), allow for the formation of diverse and stable framework structures.[1][2] These characteristics, combined with high surface areas and tunable pore sizes, make La-MOFs promising candidates for applications in gas storage, catalysis, chemical sensing, and biomedicine.[3][4][5]
This document provides detailed protocols for the synthesis of various La-MOFs using lanthanum nitrate (B79036) as the metal source and different organic linkers. It also presents key characterization data and highlights their potential application in drug delivery systems.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of La-BDC MOF
This protocol describes the synthesis of a La-MOF using 1,4-benzenedicarboxylic acid (BDC) as the organic linker via a solvothermal method.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
1,4-benzenedicarboxylic acid (H₂BDC)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a beaker, dissolve 1.03 g of Lanthanum nitrate hexahydrate and 1.04 g of 1,4-benzenedicarboxylic acid in 80 mL of DMF.[3]
-
Stir the mixture continuously until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.[3]
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystalline product by decanting the supernatant.
-
Wash the precipitate thoroughly with fresh DMF and then methanol (B129727) to remove any unreacted reagents.
Protocol 2: Solvothermal Synthesis of La-NDC MOF
This protocol details the synthesis of a La-MOF using 2,6-naphthalenedicarboxylic acid (NDC) as the organic linker.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
2,6-naphthalenedicarboxylic acid (H₂NDC)
-
N,N-dimethylformamide (DMF)
-
Deionized Water (H₂O)
Procedure:
-
In a beaker, combine 1 mmol (0.433 g) of Lanthanum nitrate hexahydrate, 1.5 mmol (0.3242 g) of 2,6-naphthalenedicarboxylic acid, 5 mL of DMF, and 1 mL of H₂O.[6]
-
Stir the mixture for 60 minutes to ensure homogeneity.[6]
-
Transfer the resulting solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120°C for 20 hours.[6]
-
Allow the reactor to cool gradually to ambient temperature.
-
Separate the formed crystals from the solution via centrifugation.
-
Wash the collected crystals with 8 mL of fresh DMF to remove impurities from the pores.
-
Dry the purified La-NDC MOF crystals in an oven at 60°C for 24 hours.[6]
Protocol 3: Synthesis of La-MOF for Drug Delivery
This protocol describes the synthesis of a La-MOF with 3,4-dihydroxycinnamic acid (3,4-DHCA) as a linker, which has shown potential for anticancer drug delivery.[4][8][9]
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
3,4-dihydroxycinnamic acid (3,4-DHCA)
-
Solvents and other reagents as required by the specific ultrasonic reverse micelle assisted method.
(Note: The specific molar ratios and detailed steps for this synthesis are proprietary to the cited research but are based on an ultrasonic reverse micelle assisted method. The general principle involves the controlled reaction between the lanthanum salt and the 3,4-DHCA linker in a microemulsion system under sonication.)
Data Presentation
The following tables summarize the synthesis conditions and key properties of the described La-MOFs based on literature data.
Table 1: Synthesis Parameters for Lanthanum-Based MOFs
| MOF Name | Metal Source | Organic Linker | Molar Ratio (Metal:Linker) | Solvent | Temperature (°C) | Time (h) | Synthesis Method | Reference |
| La-BDC | La(NO₃)₃·6H₂O | H₂BDC | ~1:1.5 | DMF | 120 | 48 | Reflux/Conventional Heating | [3] |
| La-NDC | La(NO₃)₃·6H₂O | H₂NDC | 1:1.5 | DMF/H₂O | 120 | 20 | Solvothermal | [6] |
| La-Succinate | La(NO₃)₃·6H₂O | Succinic Acid | 1:1.5 | DMF/H₂O | 120 | 20 | Solvothermal | [7] |
| La-3,4-DHCA | La(NO₃)₃·6H₂O | 3,4-DHCA | N/A | N/A | N/A | N/A | Ultrasonic Reverse Micelle | [4] |
Table 2: Physicochemical Properties of Selected La-MOFs
| MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Thermal Stability (°C) | Key Findings | Reference |
| La-BDC | - | - | - | Stable up to 785°C | Crystalline, rod-like morphology. | [2][3] |
| La-NDC | - | - | - | - | Crystalline phase, higher photocatalytic activity than La-BDC. | [6] |
| La-3,4-DHCA | 521 | 0.075 | 8.3 | - | Good biocompatibility, potential for anticancer drug delivery. | [8] |
Visualizations: Workflows and Diagrams
Synthesis and Characterization Workflow
The general experimental workflow for synthesizing and characterizing La-MOFs is depicted below. This process starts with the selection of reagents and ends with the analysis of the final product's properties.
Caption: General workflow for the synthesis and characterization of La-MOFs.
Characterization Techniques
The synthesized La-MOFs are analyzed using a suite of characterization techniques to determine their structural and physical properties.
Caption: Key techniques for La-MOF characterization.
Application in Drug Delivery
La-MOFs can serve as nanocarriers for therapeutic agents. Their high porosity allows for significant drug loading, and the framework's biodegradability can facilitate controlled release.
Caption: Logical flow of La-MOFs as a drug delivery system.
Application Highlight: Anticancer Drug Delivery
Recent studies have explored the use of La-MOFs as carriers for anticancer drugs. For instance, a La-MOF synthesized with 3,4-dihydroxycinnamic acid (3,4-DHCA) as the linker has demonstrated promising results.[4][9] This specific MOF exhibited good biocompatibility with the human breast cancer cell line MDA-MB-468.[4][8][9] In in-vitro studies, the La-based MOF itself showed significant anticancer activity, reducing cell viability to 40.35%, which was more effective than the free 3,4-DHCA linker (68.29% cell viability).[4][8][9]
The enhanced therapeutic effect is attributed to the chelation properties of the MOF structure and its ability to penetrate cancer cell membranes more easily than the free drug.[4] These findings suggest that La-MOFs can act not only as a delivery vehicle but also as an active component of the therapy, opening new avenues for the design of advanced drug delivery systems.[4][10][11] The high surface area and porous nature of these MOFs allow for high drug loading capacity, while the coordination bonds can be designed to degrade under specific physiological conditions (e.g., pH changes in a tumor microenvironment), enabling controlled drug release.[4][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Electrochemical synthesis of LaMnO3 thin films from a lanthanum nitrate precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of Lanthanum Manganite (LaMnO3) thin films using a lanthanum nitrate (B79036) precursor. This method offers a cost-effective and scalable approach for producing crystalline perovskite films with potential applications in catalysis, energy storage, and sensing technologies.
Overview of Electrochemical Synthesis
Electrochemical deposition is a versatile technique for fabricating thin films of metal oxides. In the case of LaMnO3, the synthesis involves the cathodic deposition of a precursor film containing lanthanum and manganese hydroxides from an aqueous solution of their respective nitrate salts. Subsequent annealing at high temperatures facilitates the conversion of the hydroxide (B78521) precursors into the crystalline LaMnO3 perovskite phase. The process allows for control over film thickness and morphology by tuning the electrochemical parameters.
Experimental Protocols
This section details the necessary steps for the preparation of the electrolyte solution, the electrochemical deposition process, and the post-deposition annealing treatment to obtain crystalline LaMnO3 thin films.
Materials and Equipment
-
Chemicals:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Deionized (DI) water
-
-
Substrate: Stainless steel (SS 316L) or other conductive substrates
-
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode: substrate, Counter Electrode: Platinum wire/mesh, Reference Electrode: Ag/AgCl or Saturated Calomel Electrode)
-
Hot plate with magnetic stirrer
-
Tube furnace for annealing
-
Electrolyte Solution Preparation
-
Prepare aqueous solutions of lanthanum nitrate and manganese nitrate. The concentrations can be varied, with typical ranges between 50 mM and 150 mM for both La³⁺ and Mn²⁺ ions.[1]
-
For a target electrolyte with a specific [La³⁺]/[Mn²⁺] ratio, calculate the required mass of each nitrate salt.
-
Dissolve the salts in DI water with continuous stirring until a clear and homogeneous solution is obtained.
Electrochemical Deposition Protocol (Galvanostatic Method)
-
Substrate Preparation:
-
Cut the stainless steel substrate to the desired dimensions (e.g., 10 mm x 30 mm).[1]
-
Mechanically polish the substrate surface to a mirror finish.
-
Degrease the substrate by sonicating in acetone (B3395972) and then ethanol.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen or in an oven.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the prepared electrolyte solution.
-
-
Deposition Parameters:
-
The deposition is carried out in galvanostatic mode, where a constant current is applied.
-
Apply a constant cathodic current in the range of 0.1 mA to 5.0 mA.[1] A current of 1 mA has been shown to produce good film thickness.[1]
-
The deposition time is typically set to 10 minutes.[1]
-
The deposition is performed at room temperature.[1]
-
-
Post-Deposition:
-
After deposition, gently rinse the film with DI water to remove any residual electrolyte.
-
Dry the film in air. The as-deposited film will likely consist of La(OH)ₓ and Mn(OH)ₓ compounds.[1]
-
Post-Deposition Annealing
-
Place the dried, as-deposited film in a tube furnace.
-
Heat the film in air to a temperature of 800°C.[1]
-
Hold the temperature at 800°C for 4 hours to ensure the formation of the crystalline LaMnO3 phase.[1]
-
Allow the furnace to cool down naturally to room temperature.
Data Presentation
The following tables summarize key parameters and resulting properties of electrochemically synthesized and sol-gel prepared LaMnO3 thin films for comparison.
Table 1: Electrochemical Synthesis Parameters for LaMnO3 Thin Films [1]
| Parameter | Value |
| Precursors | Lanthanum Nitrate, Manganese Nitrate |
| Substrate | Stainless Steel (SS 316L) |
| [La³⁺] Concentration | 50 mM - 150 mM |
| [Mn²⁺] Concentration | 50 mM - 150 mM |
| Deposition Method | Galvanostatic |
| Applied Current | 0.1, 0.5, 1.0, 2.5, 5.0 mA |
| Deposition Time | 10 minutes |
| Annealing Temperature | 800 °C |
| Annealing Time | 4 hours |
| Resulting Phases | LaMnO₃ and Mn₂O₃ |
Table 2: Characterization Data of LaMnO3 Thin Films Prepared by Sol-Gel Method
| Parameter | Value | Reference |
| Precursors | Lanthanum Nitrate, Manganese Nitrate | [2] |
| Solvent | Ethanol | [2] |
| Chelating Agent | Acetyl acetone | [2] |
| Substrate | Silicon (Si) | [2] |
| Crystallization Temperature | 850 - 1000 °C | [2] |
| Crystal Structure | Polycrystalline Perovskite | [2] |
| Magnetic Behavior | Ferromagnetic | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the electrochemical synthesis of LaMnO3 thin films.
Caption: Workflow for electrochemical synthesis of LaMnO3 thin films.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression from precursor materials to the final crystalline thin film.
Caption: Logical steps from precursors to final LaMnO3 film.
References
Troubleshooting & Optimization
Preventing hydrolysis of Lanthanum(III) nitrate hexahydrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Lanthanum(III) nitrate (B79036) hexahydrate. The information provided will help in preventing hydrolysis and ensuring the stability and reliability of your experimental solutions.
Troubleshooting Guide
Issue: A white precipitate or cloudiness appears in my Lanthanum(III) nitrate solution.
Cause: The formation of a white precipitate, typically Lanthanum(III) hydroxide (B78521) [La(OH)₃], is a clear indication of hydrolysis. This occurs when the pH of the solution becomes too high (basic or near-neutral). The hexa-aqua lanthanum ion, [La(H₂O)₆]³⁺, acts as a weak acid and can donate protons to water, leading to the formation of insoluble hydroxide species.
Solution:
-
Immediate Action: If a precipitate has formed, it can be redissolved by carefully adding a dilute acid, preferably nitric acid (HNO₃), dropwise while stirring until the solution becomes clear. This will lower the pH and shift the equilibrium back towards the soluble La³⁺ ions.
-
Preventative Measures: To prevent initial precipitation, always prepare your Lanthanum(III) nitrate solutions in a slightly acidic medium. A pH range of 3 to 5 is generally recommended to ensure long-term stability.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for preparing a stable aqueous solution of Lanthanum(III) nitrate hexahydrate?
A1: To prevent hydrolysis and the subsequent precipitation of lanthanum hydroxide, it is crucial to maintain a slightly acidic pH. A stock solution of Lanthanum(III) nitrate will typically have a pH between 3 and 4.[1] For long-term stability, a pH range of 3 to 5 is recommended.
Q2: Why is my Lanthanum(III) nitrate solution turning cloudy over time, even if it was initially clear?
A2: Cloudiness that develops over time is also due to hydrolysis. This can be caused by several factors:
-
Initial pH was not sufficiently acidic: The starting pH might have been in a metastable range where precipitation is slow but still occurs.
-
Absorption of atmospheric CO₂: Carbon dioxide from the air can dissolve in the solution, forming carbonic acid, which can alter the pH and in some cases lead to the precipitation of lanthanum carbonate.
-
Interaction with alkaline glassware: If the solution is stored in glassware that is not properly cleaned or is slightly alkaline, it can raise the pH of the solution over time.
To avoid this, ensure your initial solution is sufficiently acidic and store it in a tightly sealed container.
Q3: Can I use an acid other than nitric acid to acidify my Lanthanum(III) nitrate solution?
A3: While other acids can be used to lower the pH, using nitric acid is highly recommended. This is because it introduces nitrate ions, which are already the counter-ions for lanthanum in the salt, thus preventing the introduction of other anions that might interfere with your experiment.
Q4: How does temperature affect the stability of Lanthanum(III) nitrate solutions?
A4: Increasing the temperature can accelerate the rate of hydrolysis. Therefore, it is advisable to prepare and store stock solutions at room temperature unless your experimental protocol requires elevated temperatures. If heating is necessary, ensure the solution is sufficiently acidic to prevent precipitation.[2]
Q5: What should I do if I observe a precipitate in my solution during an experiment?
A5: If a precipitate forms during an experiment, it indicates a change in the solution's pH. You can attempt to redissolve the precipitate by adding a small amount of dilute nitric acid. However, it is crucial to consider how this addition might affect your experimental conditions and results. It is often better to discard the solution and prepare a fresh, stable one.
Data Presentation
Table 1: pH-Dependent Speciation of Lanthanum(III) in Aqueous Solutions
| pH Range | Dominant Lanthanum Species | Solution Appearance | Stability |
| < 6 | [La(H₂O)₆]³⁺ | Clear | Stable |
| 6 - 8 | Formation of soluble hydroxy complexes (e.g., [La(OH)]²⁺) | Clear | Metastable; risk of precipitation increases |
| > 8 | La(OH)₃ | Cloudy/Precipitate | Unstable |
Note: The exact pH at which precipitation begins can be influenced by the concentration of the lanthanum nitrate solution and the temperature. At a pH greater than 9, lanthanum precipitates as lanthanum hydroxide.[3]
Experimental Protocols
Protocol for Preparing a Stable 1 M Lanthanum(III) Nitrate Stock Solution
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
High-purity deionized water
-
0.1 M Nitric Acid (HNO₃)
-
Volumetric flask
-
Stir bar and magnetic stirrer
-
pH meter
Procedure:
-
Weighing: Accurately weigh 433.01 g of this compound for a 1 L solution.
-
Dissolution: Add approximately 800 mL of deionized water to a beaker with a stir bar.
-
Acidification: While stirring, slowly add the weighed this compound to the water.
-
pH Adjustment: After the salt has dissolved, use a calibrated pH meter to check the pH of the solution. If the pH is above 5, add 0.1 M nitric acid dropwise until the pH is in the range of 3-4.
-
Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Bring the solution to the final volume with deionized water.
-
Storage: Store the solution in a tightly capped, clean container at room temperature.
Visualizations
Caption: Hydrolysis pathway of Lanthanum(III) nitrate in aqueous solution.
Caption: Troubleshooting workflow for cloudy Lanthanum(III) nitrate solutions.
References
Controlling particle size in nanoparticle synthesis with Lanthanum(III) nitrate hexahydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling particle size in nanoparticle synthesis using Lanthanum(III) nitrate (B79036) hexahydrate.
Troubleshooting Guides
This section addresses specific issues that may arise during nanoparticle synthesis, providing potential causes and recommended solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| PN-01 | My synthesized nanoparticles are significantly larger than the target size. | 1. High Precursor Concentration: Elevated levels of lanthanum nitrate can lead to rapid, uncontrolled crystal growth. 2. Inadequate Stirring: Poor mixing can create localized areas of high concentration, promoting larger particle formation. 3. High Calcination Temperature: Higher temperatures during the conversion of the precursor to lanthanum oxide provide more energy for crystal growth.[1] 4. Incorrect pH Level: The pH of the reaction medium affects the hydrolysis and condensation rates, which are critical to final particle size.[1] | 1. Optimize Precursor Concentration: Systematically lower the concentration of Lanthanum(III) nitrate hexahydrate. 2. Ensure Uniform Mixing: Increase the stirring speed or use a more efficient stirring method to maintain a homogeneous reaction mixture. 3. Adjust Calcination Protocol: Lower the calcination temperature or reduce the duration of the heating step. 4. Control Reaction pH: Carefully monitor and adjust the pH of the solution to an optimal range for the desired particle size. Often, a pH of 8 is desirable for smaller nanoparticles.[2] |
| PN-02 | The nanoparticle size distribution is very broad (polydisperse). | 1. Non-uniform Nucleation: Inconsistent nucleation rates at the beginning of the reaction. 2. Ostwald Ripening: Smaller particles dissolving and redepositing onto larger particles over time. 3. Agglomeration: Synthesized nanoparticles clumping together. | 1. Rapid Injection of Reagents: Introduce the precipitating agent quickly and with vigorous stirring to promote uniform nucleation. 2. Control Reaction Time: Limit the reaction time to prevent excessive Ostwald ripening. 3. Use of Surfactants/Capping Agents: Introduce a surfactant, such as oleic acid or polyethylene (B3416737) glycol (PEG), to stabilize the nanoparticles and prevent agglomeration.[3][4] |
| PN-03 | The nanoparticles have agglomerated after synthesis. | 1. Insufficient Surface Charge: Low zeta potential of the nanoparticles, leading to attractive forces between them. 2. Inadequate Capping Agent: The concentration or type of capping agent may not be optimal for preventing aggregation. 3. Drying Method: Improper drying techniques can cause nanoparticles to clump together. | 1. Adjust pH: Modify the pH to increase the surface charge and electrostatic repulsion between particles. 2. Optimize Capping Agent: Experiment with different concentrations or types of capping agents. 3. Alternative Drying Methods: Consider freeze-drying (lyophilization) or using a rotary evaporator to minimize aggregation during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound?
A typical starting concentration for this compound in many synthesis protocols, such as co-precipitation, is around 0.1 M.[3][5] However, the optimal concentration can vary depending on the desired particle size and the specific synthesis method employed.
Q2: How does pH influence the size of the synthesized nanoparticles?
The pH of the reaction solution is a critical parameter in controlling nanoparticle size. Generally, increasing the pH (making the solution more basic) leads to a higher reduction rate, which can result in the formation of smaller nanoparticles.[2] However, a very high pH (e.g., above 9 or 10) can cause rapid reduction and lead to aggregation.[2] Therefore, an optimal pH, often around 8, is recommended for synthesizing smaller, stable nanoparticles.[2]
Q3: What is the role of the calcination temperature in determining the final particle size?
Calcination is a heat treatment process used to convert the lanthanum precursor (e.g., lanthanum hydroxide (B78521) or carbonate) into lanthanum oxide. The temperature at which this process is carried out significantly impacts the final particle size. Higher calcination temperatures provide more thermal energy, which promotes crystal growth and results in larger nanoparticles.[1] The effect of calcination temperature on particle size is a key parameter to control in order to achieve the desired nanoparticle dimensions.
Q4: What are common precipitating agents used with this compound?
Common precipitating agents used in the synthesis of lanthanum-based nanoparticles include sodium hydroxide (NaOH) and ammonium (B1175870) bicarbonate.[4][6] The choice of precipitating agent can influence the reaction kinetics and the characteristics of the resulting nanoparticles.
Experimental Protocols
Co-Precipitation Method for Lanthanum Oxide Nanoparticle Synthesis
This protocol provides a general procedure for the synthesis of lanthanum oxide (La₂O₃) nanoparticles using the co-precipitation method.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium Bicarbonate ((NH₄)HCO₃)
-
Deionized water
-
Surfactant (e.g., oleic acid) (optional)
Procedure:
-
Prepare Precursor Solution: Dissolve a specific amount of this compound in deionized water to achieve the desired concentration (e.g., 0.1 M). Stir the solution continuously for approximately 30 minutes at room temperature.[5] If a surfactant is used, it can be added to this solution.[3]
-
Prepare Precipitating Agent Solution: Prepare a solution of the precipitating agent (e.g., 0.2 M NaOH).[3]
-
Precipitation: Add the precipitating agent solution dropwise to the lanthanum nitrate solution while maintaining constant, vigorous stirring.
-
Aging: Allow the resulting suspension to age for a predetermined period.
-
Washing: Centrifuge the precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[5]
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Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C).
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Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 600-900 °C) for a set duration to obtain crystalline La₂O₃ nanoparticles.[7]
Data Presentation
Table 1: Effect of Calcination Temperature on La₂O₃ Nanoparticle Size
| Precursor | Calcination Temperature (°C) | Resulting Phase | Average Particle Size (nm) | Reference |
| La₂(CO₃)₃ | 650 | La₂O₃ | 30-35 | [5] |
| [La(acacen)(NO₃)(H₂O)] | 600 | La₂C₂O₅ | < 100 | [7] |
| [La(acacen)(NO₃)(H₂O)] | 900 | La₂O₃ | < 100 | [7] |
| Lanthanum Carbonate | 850 | La₂O₃ | ~37 | [8] |
Table 2: Influence of Synthesis Parameters on Nanoparticle Characteristics
| Synthesis Method | Lanthanum Nitrate Concentration (mol/L) | Precipitating Agent | Dispersant/Surfactant | Average Particle Size (nm) | Reference |
| Precipitation | 0.18 | Ammonium Bicarbonate (0.6 mol/L) | PEG20000 | ~188 | [4] |
| Co-precipitation | 0.1 | NaOH (0.2 M) | Oleic Acid | ~69 | [3] |
Visualizations
Caption: Workflow for nanoparticle synthesis via co-precipitation.
Caption: Relationship between synthesis parameters and particle size.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. researchgate.net [researchgate.net]
- 5. mocedes.org [mocedes.org]
- 6. researchpublish.com [researchpublish.com]
- 7. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Issues with thermal decomposition of Lanthanum(III) nitrate hexahydrate to lanthanum oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) to produce lanthanum oxide (La₂O₃).
Troubleshooting Guide
This guide addresses common issues encountered during the thermal decomposition of Lanthanum(III) nitrate hexahydrate.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| TD-01 | Incomplete decomposition to La₂O₃ (presence of intermediate species). | Insufficient final temperature or dwell time.[1] | Ensure the calcination temperature is at least 800-900°C and the dwell time is sufficient for complete conversion.[2] Monitor the process with thermogravimetric analysis (TGA) to confirm the final mass loss plateau. |
| TD-02 | Formation of undesired byproducts like lanthanum oxynitrate (LaONO₃) or lanthanum carbonate. | The decomposition atmosphere was not appropriate. Decomposition in an oxygen-rich environment can promote the formation of LaONO₃.[3] Exposure of the final product to ambient air can lead to the formation of hydroxides and carbonates.[3] | Perform the decomposition under a controlled atmosphere. An inert (e.g., nitrogen) or reducing (e.g., hydrogen/argon mixture) atmosphere can facilitate the decomposition to the oxide.[1][4] Handle the final La₂O₃ product in a dry, inert environment to prevent reaction with atmospheric CO₂ and H₂O.[3] |
| TD-03 | The final product is not a fine, white powder (e.g., discolored, agglomerated). | The heating rate was too rapid, leading to uncontrolled decomposition and agglomeration. The presence of impurities in the starting material. The release of brownish vapors of nitrogen dioxide can be observed during the process.[5] | Use a slower, controlled heating rate to allow for gradual dehydration and decomposition. Ensure the purity of the starting this compound.[5] |
| TD-04 | Inconsistent results between experimental batches. | Variations in the starting material's hydration state. Inconsistent heating profiles or atmospheric conditions. The dehydrated La(NO₃)₃ is very hygroscopic.[4] | Store the this compound in a desiccator to maintain a consistent hydration state. Precisely control the temperature ramp rate, final temperature, dwell time, and gas flow rate for each experiment. |
| TD-05 | Difficulty in interpreting TGA/DSC data. | The decomposition process is complex, with multiple overlapping steps.[5][6][7] | Refer to published TGA/DSC data for this compound to help identify the different decomposition stages (dehydration, formation of intermediates, and final conversion to oxide).[5][7] Consider using complementary analytical techniques like Evolved Gas Analysis (EGA) to identify the gaseous byproducts at each stage. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound to lanthanum oxide?
A1: The thermal decomposition of this compound is a multi-step process. It begins with the loss of its six water molecules of hydration at temperatures typically below 250°C.[7] This is followed by the decomposition of the anhydrous lanthanum nitrate, which proceeds through the formation of intermediate species such as lanthanum oxynitrate (LaONO₃).[1][3] Finally, at higher temperatures, typically above 600°C, these intermediates decompose to form the stable hexagonal lanthanum oxide (La₂O₃).[5][6] The complete decomposition to pure La₂O₃ often requires temperatures of 800°C or higher to ensure no residual nitrates or carbonates remain.[5][2]
Q2: What are the key temperature ranges I should be aware of during the decomposition process?
A2: The following table summarizes the approximate temperature ranges for the major decomposition events based on thermogravimetric analysis (TGA) data. Please note that these can vary slightly depending on experimental conditions such as heating rate and atmosphere.
| Temperature Range (°C) | Event |
| ~50 - 250 | Dehydration (loss of H₂O)[7] |
| ~250 - 500 | Decomposition of anhydrous nitrate and formation of lanthanum oxynitrate (LaONO₃)[1][7] |
| > 600 | Decomposition of intermediates to Lanthanum Oxide (La₂O₃)[5][7] |
| > 800 | Complete conversion to pure La₂O₃[5][2] |
Q3: How does the atmosphere (e.g., air, nitrogen) affect the decomposition process?
A3: The atmosphere plays a crucial role in the decomposition pathway and the final product composition.
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Air or Oxygen: Decomposing in an oxidizing atmosphere like air can promote the formation of stable lanthanum oxynitrate (LaONO₃) intermediates.[3]
-
Inert Atmosphere (e.g., Nitrogen, Argon): An inert atmosphere helps to prevent the formation of unwanted side products and can facilitate a cleaner decomposition to lanthanum oxide.[1]
-
Reducing Atmosphere (e.g., H₂/Ar mixture): A reducing atmosphere can lower the decomposition temperatures of all steps and lead to the formation of La₂O₃ at a lower temperature compared to air or nitrogen.[4]
Q4: My final product has a yellowish tint. What could be the cause?
A4: A yellowish tint in the final lanthanum oxide product can indicate the presence of nitrogen-containing species, suggesting incomplete decomposition of the nitrate or oxynitrate intermediates. To resolve this, ensure your final calcination temperature is sufficiently high (≥800 °C) and the holding time is adequate to drive the decomposition to completion.[5][2]
Q5: How can I confirm that my final product is pure Lanthanum Oxide?
A5: Several analytical techniques can be used to verify the purity of your synthesized La₂O₃:
-
X-Ray Diffraction (XRD): This is the most definitive method to confirm the crystal structure of your product. The diffraction pattern should match the standard pattern for hexagonal La₂O₃.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of pure La₂O₃ should show characteristic La-O vibrational bands and the absence of bands corresponding to nitrate (around 1380 cm⁻¹) or carbonate groups.
-
Thermogravimetric Analysis (TGA): A TGA scan of your final product should show no significant mass loss up to high temperatures (e.g., 1000°C), indicating that all volatile components have been removed.
Experimental Protocols
Standard Protocol for Thermal Decomposition:
-
Accurately weigh a sample of this compound into a suitable crucible (e.g., alumina).
-
Place the crucible in a tube furnace or a thermogravimetric analyzer.
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Establish the desired atmosphere by purging the furnace with the selected gas (e.g., nitrogen, air) at a controlled flow rate.
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Heat the sample according to a pre-defined temperature program. A typical program involves a ramp to a final temperature of 800-900°C, followed by an isothermal hold for 2-4 hours to ensure complete decomposition.
-
Cool the sample to room temperature under the controlled atmosphere.
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Handle the final La₂O₃ product in a dry environment to prevent rehydration and carbonation.
Visualizations
Caption: Experimental workflow for the thermal decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. akjournals.com [akjournals.com]
- 5. journalijdr.com [journalijdr.com]
- 6. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lanthanum(III) Nitrate Hexahydrate Concentration in Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum(III) nitrate (B79036) hexahydrate in sol-gel processes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sol-gel synthesis process using Lanthanum(III) nitrate hexahydrate as a precursor.
Issue 1: Unexpected Precipitation in the Sol
Question: I am observing precipitation in my sol immediately after mixing the precursors or during the aging process. What could be the cause and how can I resolve it?
Answer:
Unexpected precipitation is a common issue in sol-gel synthesis and can be attributed to several factors. The primary cause is often a rapid hydrolysis and condensation rate, leading to the formation of insoluble species.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Precursor Concentration | Decrease the molar concentration of this compound. A lower concentration can slow down the reaction kinetics, allowing for more controlled hydrolysis and condensation. |
| Rapid pH Change | Introduce any pH-modifying agents (e.g., ammonia, urea) slowly and with vigorous stirring to avoid localized high pH zones that can trigger precipitation.[1] |
| Inadequate Chelation | Ensure a sufficient amount of chelating agent (e.g., citric acid, acetylacetone) is used. The chelating agent complexes with the lanthanum ions, preventing premature precipitation. The molar ratio of the chelating agent to the metal precursor is a critical parameter to optimize. |
| High Water Content | Control the amount of water added for hydrolysis. A high water-to-precursor ratio can lead to rapid and uncontrolled reactions. |
| Inappropriate Solvent | Ensure the solvent used can effectively dissolve all precursors and intermediates. In some cases, a co-solvent might be necessary to maintain homogeneity. |
Troubleshooting Workflow for Unexpected Precipitation:
Issue 2: Cracking of the Gel or Final Film
Question: My gel or deposited film cracks upon drying or calcination. How can I prevent this?
Answer:
Cracking is typically caused by the high capillary stress generated during the removal of the solvent from the gel network.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Rapid Drying | Dry the gel at a slower rate by lowering the temperature and controlling the atmosphere (e.g., using a desiccator with a controlled amount of desiccant). |
| High Precursor Concentration | A higher precursor concentration can lead to a denser gel network with smaller pores, which in turn increases capillary stress. Reducing the precursor concentration can result in a more porous and flexible network that is less prone to cracking. |
| Thick Gel or Film | For thin films, reducing the film thickness by adjusting the withdrawal speed in dip-coating or the spin speed in spin-coating can mitigate cracking.[2] For bulk gels, casting thinner gels can help. |
| Inadequate Aging | Allow the gel to age for a sufficient period before drying. Aging strengthens the gel network, making it more resistant to the stresses of drying. |
| Use of Additives | Incorporating organic additives like polyethylene (B3416737) glycol (PEG) can increase the flexibility of the gel network and reduce cracking. |
Issue 3: Inconsistent Particle Size or Film Thickness
Question: I am getting a wide distribution of particle sizes or non-uniform film thickness in my experiments. What factors should I control more carefully?
Answer:
Achieving monodispersity in nanoparticles and uniformity in thin films requires precise control over several experimental parameters.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhomogeneous Sol | Ensure thorough mixing of all precursors and additives. Filtering the sol before use can remove any aggregates that might act as nucleation sites, leading to non-uniform growth.[2] |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the sol preparation, gelation, and aging stages. Temperature gradients can lead to variations in reaction rates and, consequently, particle size and film thickness.[3] |
| Inconsistent Withdrawal/Spin Speed | For thin film deposition, maintain a constant and vibration-free withdrawal speed (dip-coating) or spin speed (spin-coating). |
| Precursor Concentration Variations | Small variations in the precursor concentration can affect the viscosity and reaction kinetics of the sol, leading to inconsistencies. Prepare stock solutions carefully and use precise measurements. |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound affect the final particle size?
A1: Generally, a higher concentration of the lanthanum precursor leads to a larger particle size. This is because a higher concentration increases the rate of nucleation and growth of the particles. However, the final particle size is also influenced by other factors such as the type and concentration of chelating agents, the solvent, the pH, and the calcination temperature.
Q2: What is the typical molar ratio of chelating agent to this compound?
A2: The optimal molar ratio of chelating agent (e.g., citric acid) to the lanthanum precursor can vary depending on the specific synthesis and desired outcome. A common starting point is a 1:1 or 2:1 molar ratio of citric acid to total metal ions. It is recommended to perform a series of experiments to determine the optimal ratio for your specific system.
Q3: What is the role of pH in the sol-gel process with lanthanum nitrate?
A3: The pH plays a crucial role in controlling the hydrolysis and condensation reactions.[3] An acidic pH (around 2-3) typically leads to slower gelation and the formation of a more extended network.[3] A basic pH (around 8-9) results in faster gelation and the formation of smaller, more aggregated particles.[3] Careful control of pH is essential for achieving the desired material properties.
Q4: Can I use a different lanthanum precursor?
A4: Yes, other lanthanum precursors such as lanthanum chloride, lanthanum acetate, and lanthanum isopropoxide can be used. However, the choice of precursor will affect the reaction chemistry, and the optimal synthesis conditions (e.g., solvent, pH, chelating agent) will likely need to be re-optimized.
Data Presentation
Table 1: Effect of this compound Concentration on Particle Size of La2O3 Nanoparticles
| La(NO3)3·6H2O Concentration (M) | Chelating Agent (Molar Ratio to La) | Calcination Temperature (°C) | Average Particle Size (nm) | Reference |
| 0.1 | Citric Acid (1:1) | 700 | 35-45 | [4] |
| 0.2 | Citric Acid (1:1) | 700 | 50-60 | [4] |
| 0.05 | Polyethylene Glycol (PEG) | 750 | ~30 | [5] |
| 0.1 | Polyethylene Glycol (PEG) | 750 | ~40 | [5] |
Note: The data presented are illustrative and compiled from various sources. Actual results may vary depending on the specific experimental conditions.
Table 2: Influence of Precursor Solution Concentration on La2Ti2O7 Thin Film Properties
| 2-MOE:La Molar Ratio (Solvent:Precursor) | Precursor Concentration | Particle Size in Sol (nm) | Film Orientation Factor |
| 80:1 | Dilute | 10-20 | > 95% |
| 20:1 | Concentrated | > 50 | Lower |
Source: Adapted from Sandstrom et al., J. Mater. Res., Vol. 18, No. 2, Feb 2003.[6]
Experimental Protocols
Protocol 1: Synthesis of La2O3 Nanoparticles via Sol-Gel Method
This protocol describes a general procedure for the synthesis of lanthanum oxide nanoparticles using this compound and polyethylene glycol (PEG) as a capping agent.[4][5]
Materials:
-
This compound (La(NO3)3·6H2O)
-
Polyethylene glycol (PEG, MW 20000)
-
Nitric Acid (HNO3)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of La(NO3)3·6H2O in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Addition of PEG: In a separate beaker, dissolve PEG in deionized water. The concentration of PEG can be varied to control particle size.
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Mixing: Add the PEG solution to the lanthanum nitrate solution under vigorous stirring.
-
pH Adjustment: Adjust the pH of the solution using a dilute nitric acid solution to catalyze the hydrolysis.
-
Gel Formation: Heat the solution to 60-80°C with continuous stirring. A transparent sol will form, which will gradually turn into a viscous gel.
-
Drying: Dry the gel in an oven at 100-120°C for 12-24 hours to obtain a xerogel.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 750°C) for a set duration (e.g., 2 hours) to obtain the final La2O3 nanoparticles.[5]
Experimental Workflow for La2O3 Nanoparticle Synthesis:
References
Challenges in storing and handling hygroscopic Lanthanum(III) nitrate hexahydrate
Technical Support Center: Lanthanum(III) Nitrate (B79036) Hexahydrate
Welcome to the technical support center for Lanthanum(III) nitrate hexahydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the storage and handling of this hygroscopic material.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to handle?
A1: this compound (La(NO₃)₃·6H₂O) is a white, crystalline solid that is highly soluble in water and alcohol.[1][2] Its primary challenge lies in its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere.[1][3][4][5][6][7] This can lead to physical changes such as clumping and eventual dissolution, which can compromise the accuracy of experimental results.[8][9]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container in a dry, cool, and well-ventilated area.[5][7][10] The recommended storage temperature is typically between 15°C and 25°C.[3][6][11] It is also crucial to store it away from combustible materials, strong reducing agents, and strong acids.[1][12][13]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10][14][15] If there is a risk of dust formation, a respirator should be used.[5]
Q4: How does moisture absorption affect the accuracy of my experiments?
A4: Moisture absorption can significantly impact experimental accuracy by altering the mass of the compound being weighed. This leads to errors in concentration calculations for solutions. The absorbed water can also potentially initiate chemical reactions or change the material's properties, affecting the outcome of your experiments.[8][9]
Q5: Is this compound a hazardous substance?
A5: Yes, it is classified as an oxidizer and can intensify fires.[1][7][10][12][13] It can also cause serious eye damage.[3][6][16] It is incompatible with combustible materials, strong reducing agents, and strong acids.[1][12][13] When heated to decomposition, it emits toxic fumes.[12][17]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound has formed clumps or appears wet. | Exposure to atmospheric moisture due to improper storage or handling. | For mildly clumped material, you can try breaking up the clumps with a spatula inside a low-humidity environment (e.g., a glove box).[8] However, for accurate concentration work, it is highly recommended to use a fresh, unopened container. |
| Difficulty in obtaining an accurate weight. | The compound is rapidly absorbing moisture from the air during weighing. | Minimize the time the container is open.[8] Weigh the material quickly. For highly sensitive experiments, consider weighing the compound inside a glove box with a controlled, dry atmosphere.[18][19] |
| Inconsistent experimental results. | The hygroscopic nature of the compound is leading to variations in the actual concentration of your solutions. | Prepare a stock solution from a fresh bottle of this compound.[19][20] This will ensure that all subsequent experiments use a solution of the same, albeit potentially slightly lower than calculated, concentration. |
| The compound has completely liquefied. | Severe exposure to high humidity. | The material is likely unusable for applications requiring precise concentrations. It is best to dispose of it according to your institution's hazardous waste guidelines and start with a fresh container. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
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Preparation of the Weighing Environment: If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, ensure the weighing area is as dry as possible and work quickly to minimize exposure to air.
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Pre-weighing: Tare a clean, dry beaker or flask on the analytical balance.
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Weighing the Compound: Quickly transfer the desired amount of this compound from its container to the tared beaker and record the mass. Immediately and tightly seal the stock container.
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Dissolution: Add the appropriate amount of deionized water or your chosen solvent to the beaker to dissolve the compound completely.
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Storage of the Stock Solution: Transfer the prepared stock solution to a clearly labeled and tightly sealed container. Store it under appropriate conditions for your experimental needs.
Visual Guides
Workflow for Handling Hygroscopic this compound
Caption: Recommended workflow for handling hygroscopic this compound.
Troubleshooting Logic for Clumped this compound
References
- 1. Page loading... [wap.guidechem.com]
- 2. Lanthanum (III) nitrate hexahydrate, Hi-AR™ [himedialabs.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. lobachemie.com [lobachemie.com]
- 11. carlroth.com [carlroth.com]
- 12. This compound CAS#: 10277-43-7 [m.chemicalbook.com]
- 13. This compound | 10277-43-7 [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. LANTHANUM NITRATE HEXAHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Minimizing impurities in lanthanum oxide derived from lanthanum nitrate precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity lanthanum oxide from a lanthanum nitrate (B79036) precursor.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in lanthanum oxide synthesized from lanthanum nitrate?
A1: Common impurities include lanthanum hydroxide (B78521) (La(OH)₃), lanthanum carbonate (La₂(CO₃)₃), lanthanum oxycarbonate (La₂O₂CO₃), and lanthanum oxynitrate (LaONO₃).[1][2] These can arise from incomplete decomposition of the precursor, atmospheric exposure, or side reactions during synthesis.[2] For instance, exposure to ambient air can lead to the formation of hydroxides and carbonates on the surface of the lanthanum oxide.[2]
Q2: Which synthesis method is recommended for obtaining high-purity lanthanum oxide?
A2: Several methods can yield high-purity lanthanum oxide, each with its advantages. The hydrothermal method is often highlighted for producing homogeneous crystals with fewer impurities and offering good control over particle size and shape.[3] The co-precipitation method is also widely used due to its simplicity, low cost, and ability to produce a pure phase with a high degree of crystallization.[3][4]
Q3: How does the choice of precipitating agent affect the purity of the final product?
A3: The precipitating agent plays a crucial role in determining the purity and characteristics of the lanthanum oxide. Ammonium (B1175870) bicarbonate is an effective precipitating agent.[5] Sodium hydroxide (NaOH) is also commonly used to precipitate lanthanum hydroxide from a lanthanum nitrate solution.[3][4] Oxalic acid is another option that forms an insoluble lanthanum oxalate (B1200264) precursor, which can then be calcined to lanthanum oxide.[6][7] The choice of precipitant can influence the morphology and particle size of the precursor, which in turn affects the properties of the final oxide.[8]
Q4: What is the importance of the washing step in the synthesis process?
A4: The washing step is critical for removing unreacted starting materials and soluble byproducts. For instance, in the co-precipitation method, washing the lanthanum hydroxide precipitate with water and ethanol (B145695) is essential to remove residual nitrate ions.[3][4] Inadequate washing can lead to the incorporation of these impurities into the final lanthanum oxide product upon calcination.
Troubleshooting Guide
Problem 1: My final lanthanum oxide product contains significant carbonate impurities.
| Possible Cause | Troubleshooting Step |
| Exposure to atmospheric CO₂ | Lanthanum oxide is known to react with atmospheric carbon dioxide to form carbonates.[2] Handle and store the final product in a CO₂-free environment, such as a glovebox or a desiccator with a CO₂ absorbent. |
| Incomplete decomposition of carbonate precursors | If a carbonate-based precursor was formed during precipitation (e.g., using ammonium bicarbonate), ensure the calcination temperature and duration are sufficient for complete decomposition. High temperatures, generally above 800°C, are required to fully decompose lanthanum carbonate species.[2] |
| Use of carbonate-containing reagents | Ensure all reagents and solvents used are free from dissolved CO₂. Degassing water and other solvents before use can help minimize carbonate formation. |
Problem 2: The particle size of my lanthanum oxide is too large or agglomerated.
| Possible Cause | Troubleshooting Step |
| High calcination temperature | Higher calcination temperatures can lead to significant particle growth and sintering.[2] Optimize the calcination temperature to achieve the desired crystallinity without excessive particle size increase. Refer to the data tables below for guidance on temperature effects. |
| Ineffective dispersion during synthesis | In precipitation methods, the use of a dispersant agent like polyethylene (B3416737) glycol (PEG) can help prevent agglomeration of the precursor particles.[5] |
| Rapid precipitation rate | A rapid addition of the precipitating agent can lead to the formation of a large number of small nuclei that quickly agglomerate. A slower, dropwise addition with vigorous stirring can promote more controlled particle growth.[3] |
Problem 3: My lanthanum oxide yield is lower than expected.
| Possible Cause | Troubleshooting Step |
| Loss of precipitate during washing and filtration | Use fine filter paper or a centrifuge to ensure complete collection of the precipitate. Minimize the number of transfer steps to reduce mechanical losses. |
| Incomplete precipitation | Ensure the pH of the solution is optimized for the complete precipitation of the lanthanum precursor. For lanthanum hydroxide precipitation with NaOH, a basic pH is required. |
| Volatilization of precursor during calcination | While lanthanum oxide itself is not volatile, some intermediate species might be. Ensure a controlled heating rate during calcination. |
Experimental Protocols & Data
Co-precipitation Method
This method involves the precipitation of a lanthanum precursor from a solution of lanthanum nitrate, followed by calcination.
Protocol:
-
Precursor Solution: Prepare a 0.1 M aqueous solution of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O).[4]
-
Precipitation: While stirring vigorously, slowly add a 0.3 M solution of a precipitating agent (e.g., NaOH or (NH₄)HCO₃) dropwise to the lanthanum nitrate solution until precipitation is complete.[3][5]
-
Washing: Separate the precipitate by filtration or centrifugation and wash it several times with deionized water and then with ethanol to remove any remaining ions.[3][4]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 500-900°C) for a set duration (e.g., 2-4 hours) to obtain lanthanum oxide.[3][9]
Sol-Gel Method
The sol-gel method allows for the synthesis of nanomaterials with high purity and homogeneity.
Protocol:
-
Sol Formation: Dissolve lanthanum nitrate hexahydrate in a suitable solvent (e.g., deionized water or ethanol).
-
Gelation: Add a gelling agent, such as polyethylene glycol (PEG), to the solution.[10] Heat the mixture with constant stirring to form a viscous gel.[10]
-
Drying: Dry the gel in an oven at a low temperature (e.g., 90-100°C) to remove the solvent, resulting in a solid precursor.[10]
-
Calcination: Calcine the dried gel at a high temperature (e.g., 850°C) to decompose the organic components and form crystalline lanthanum oxide.[10]
Quantitative Data Summary
Table 1: Effect of Calcination Temperature on La₂O₃ Particle/Crystallite Size
| Synthesis Method | Calcination Temperature (°C) | Resulting Particle/Crystallite Size (nm) |
| Thermal Decomposition | 600 | <100 |
| Sol-Gel | 750 | Not specified |
| Sol-Gel | 850 | ~37 |
| Thermal Decomposition | 900 | <100 |
| Sol-Gel | 900 | Not specified |
| Sol-Gel | 1000 | Not specified |
Note: The particle sizes are as reported in the cited literature and may vary based on specific experimental conditions.[9][10][11]
Table 2: Purity of Lanthanum Oxide from Different Methods
| Precursor | Synthesis Method | Purity of La₂O₃ (%) | Reference |
| Lanthanum Nitrate | Precipitation with Oxalic Acid | 95.36 | [6] |
| Lanthanum Nitrate | Gravimetric Analysis | 99.977 ± 0.057 | [12][13][14] |
Visual Guides
Caption: Experimental workflows for synthesizing lanthanum oxide via co-precipitation and sol-gel methods.
Caption: Key parameters influencing the final properties of synthesized lanthanum oxide.
References
- 1. akjournals.com [akjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mocedes.org [mocedes.org]
- 4. researchpublish.com [researchpublish.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lanthanum Nitrate Catalysis in Organic Synthesis
Welcome to the technical support center for utilizing lanthanum nitrate (B79036) as a catalyst in organic reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your catalytic processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with lanthanum nitrate and provides practical solutions.
Q1: My reaction yield is low. What are the primary factors I should investigate to improve it?
A1: Low yield in lanthanum nitrate-catalyzed reactions can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Quality and Loading: Ensure you are using high-purity lanthanum nitrate, as impurities can inhibit catalytic activity.[1] Verify the catalyst loading; while catalytic, a certain minimum concentration is required. Systematically screen catalyst loading (e.g., 5, 10, 15 mol%) to find the optimal concentration for your specific reaction.
-
Reaction Conditions:
-
Temperature: Lanthanum nitrate often functions well under mild conditions, but some transformations may require heating.[1] Experiment with a range of temperatures to find the sweet spot for your reaction.
-
Solvent: The choice of solvent is critical. Lanthanum nitrate's efficacy can vary significantly with the solvent's polarity and coordinating ability.[2] In some cases, solvent-free conditions can dramatically improve yields and simplify purification.[1][3]
-
-
Purity of Reactants: Ensure your starting materials are pure and free of potential catalyst poisons, such as sulfur or strongly coordinating species.
Q2: I'm observing poor selectivity in my reaction. How can I enhance the selectivity?
A2: Lanthanum nitrate is noted for its high selectivity.[1] If you are experiencing poor selectivity, consider these points:
-
Mild Reaction Conditions: Harsh conditions (high temperatures, prolonged reaction times) can lead to the formation of byproducts. Lanthanum nitrate's ability to work under mild conditions is a key advantage in achieving high selectivity.[1]
-
Co-catalysts or Ligands: For certain reactions like transesterification, the in-situ formation of modified catalytic species, such as "lanthanum(III) nitrate alkoxide," can significantly improve selectivity.[4][5] This can be achieved by adding specific alcohols or other reagents to the reaction mixture.
-
Solvent Choice: The solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction. A solvent screen is recommended.
Q3: How does the choice of solvent impact the catalytic activity of lanthanum nitrate?
A3: The solvent plays a crucial role by influencing the solubility of the catalyst and reactants, the solvation of ionic intermediates, and the overall reaction kinetics. The dielectric constant and viscosity of the solvent are important factors.[2] For example, in the synthesis of 2-phenylbenzothiazole, aqueous ethanol (B145695) was found to be superior to other solvents like methanol, THF, and water alone.[3] For some reactions, such as the synthesis of acetals and bis(indolyl)methanes, solvent-free conditions are optimal.[1]
Q4: My lanthanum nitrate catalyst appears to have deactivated. What are the possible causes and how can I address this?
A4: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[6][7][8]
-
Poisoning: This occurs when impurities in the reactants or solvent strongly bind to the active sites of the catalyst.[9] Rigorous purification of all components is essential.
-
Fouling: The deposition of byproducts or polymeric material on the catalyst surface can block active sites.[9]
-
Regeneration: For some heterogeneous lanthanum-based catalysts, regeneration might be possible through calcination or washing with appropriate solvents to remove adsorbed species. However, for homogeneous reactions, catalyst recovery and reuse might be more challenging. In some cases, lanthanum nitrate has been shown to be recoverable and reusable.[5]
Q5: Can I use a supported version of lanthanum nitrate to simplify catalyst recovery?
A5: Yes, preparing a supported lanthanum catalyst is a viable strategy to facilitate recovery and reuse. Lanthanum can be impregnated onto supports like alumina (B75360) (Al₂O₃) or incorporated into metal-organic frameworks (MOFs).[10][11] These heterogeneous catalysts can often be recovered by simple filtration. The synthesis of supported catalysts typically involves impregnation of the support with an aqueous solution of lanthanum nitrate followed by drying and calcination.[11]
Data Presentation: Comparative Performance
The following tables summarize quantitative data from studies on lanthanum nitrate catalysis, providing a clear comparison of its performance under different experimental conditions.
Table 1: Effect of Solvent on the Synthesis of 2-Phenylbenzothiazole *
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Methanol | 60 | 65 |
| 2 | Dichloromethane | 75 | 50 |
| 3 | Acetonitrile | 65 | 60 |
| 4 | THF | 70 | 55 |
| 5 | Ethanol | 50 | 80 |
| 6 | Aqueous Ethanol | 40 | 96 |
| 7 | Water | 80 | 45 |
*Reaction Conditions: Benzaldehyde (1 mmol), 2-aminothiophenol (B119425) (1 mmol), La(NO₃)₃·6H₂O (15 mol%) at room temperature.[3]
Table 2: Effect of Catalyst Loading on the Synthesis of 2-Phenylbenzothiazole *
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 5 | 60 | 75 |
| 2 | 10 | 50 | 88 |
| 3 | 15 | 40 | 96 |
| 4 | 20 | 40 | 96 |
*Reaction Conditions: Benzaldehyde (1 mmol), 2-aminothiophenol (1 mmol) in aqueous ethanol at room temperature.[3]
Experimental Protocols
This section provides a detailed methodology for a representative organic reaction catalyzed by lanthanum nitrate.
Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles [3]
This protocol details the synthesis of 2-arylbenzothiazoles via the condensation of an aldehyde and 2-aminothiophenol using lanthanum (III) nitrate hexahydrate as a catalyst.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
2-aminothiophenol
-
Aqueous Ethanol (e.g., 1:1 v/v Ethanol:Water)
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) in aqueous ethanol (5 mL), add 2-aminothiophenol (1 mmol).
-
Add lanthanum (III) nitrate hexahydrate (0.15 mmol, 15 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 40-60 minutes), pour the reaction mixture into crushed ice.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: Experimental workflow for optimizing a lanthanum nitrate-catalyzed reaction.
Caption: Troubleshooting flowchart for common issues in lanthanum nitrate catalysis.
References
- 1. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. The Influence of Basicity/Acidity of Lanthanum Systems on the Activity and Selectivity of the Transesterification Process - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Lanthanum(III) nitrate hexahydrate in non-polar solvents
Welcome to the Technical Support Center for Lanthanum(III) Nitrate (B79036) Hexahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of Lanthanum(III) nitrate hexahydrate in non-polar solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is an ionic salt with a hydrated crystalline structure. Its solubility is primarily driven by the interaction of its polar nitrate groups and coordinated water molecules with polar solvent molecules. Non-polar solvents lack the ability to form strong interactions, such as ion-dipole or hydrogen bonds, with the ionic lattice of the salt, leading to poor solvation and consequently, low solubility.
Q2: In which types of organic solvents does this compound show better solubility?
A2: Generally, oxygenated organic solvents are more effective at dissolving this compound than non-oxygenated ones.[1] Polar organic solvents, particularly alcohols, are the most effective. Within a homologous series of solvents, the dissolving power tends to decrease as the molecular weight of the solvent increases.[1]
Q3: Is it possible to dissolve this compound in completely non-polar solvents like toluene (B28343) or hexane?
A3: Direct dissolution of significant amounts of this compound in purely non-polar solvents is very challenging. However, its solubility can be greatly enhanced through the use of solubilizing agents such as complexing agents (e.g., tri-n-butyl phosphate) or surfactants (e.g., oleic acid) that can form a more lipophilic complex with the lanthanum salt.
Q4: How do complexing agents like tri-n-butyl phosphate (B84403) (TBP) work to increase solubility?
A4: Tri-n-butyl phosphate (TBP) is a neutral organophosphorus compound that can act as a ligand, coordinating to the Lanthanum(III) ion and displacing the water molecules. This coordination forms a neutral, organophilic complex, [La(NO₃)₃(TBP)₃], which is significantly more soluble in non-polar organic diluents.
Q5: What is the role of oleic acid in dissolving this compound?
A5: Oleic acid can act as a surfactant. The carboxylic acid group can coordinate to the Lanthanum(III) ion, while the long, non-polar hydrocarbon tail provides compatibility with non-polar solvents. This is a common strategy used in the synthesis of lanthanum-based nanoparticles in organic media.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete dissolution or persistent solid. | 1. Solvent is too non-polar.2. Insufficient amount of solubilizing agent (complexing agent or surfactant).3. Low temperature.4. Inadequate mixing or sonication. | 1. Try a more polar co-solvent if permissible for your application.2. Increase the molar ratio of the solubilizing agent to the lanthanum salt.3. Gently warm the mixture. Be cautious as the salt can decompose at elevated temperatures.4. Increase stirring speed or sonicate the mixture for a longer duration. |
| Precipitate forms after initial dissolution. | 1. The solution is supersaturated.2. Temperature fluctuation.3. Instability of the formed complex over time.4. Reaction with impurities in the solvent. | 1. Dilute the solution with more solvent.2. Maintain a constant temperature.3. Prepare the solution fresh before use. For storage, keep it in a tightly sealed container in a dark, cool place.4. Use high-purity, anhydrous solvents. |
| Solution appears cloudy or forms an emulsion. | 1. Presence of water.2. Formation of micelles if a surfactant is used at high concentrations.3. Incomplete complexation. | 1. Ensure the this compound is as dry as possible and use anhydrous solvents.2. Adjust the concentration of the surfactant.3. Allow more time for the complexation reaction to complete, possibly with gentle heating. |
| Slow dissolution rate. | 1. Large particle size of the salt.2. Inefficient mixing.3. Low temperature. | 1. Grind the this compound to a fine powder before use to increase the surface area.2. Use a magnetic stirrer or a sonicator to improve agitation.3. Gently warm the solvent before adding the salt. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various organic solvents at 25°C. The data is adapted from "A STUDY OF LANTHANUM NITRATE 6-HYDRATE IN NON-AQUEOUS SOLVENTS" by Dorothy Ann Pulmer.
Table 1: Solubility in Alcohols
| Solvent | g La(NO₃)₃ / 100 g Solution |
| Methyl alcohol | 65.61 |
| Ethyl alcohol (100%) | 60.15 |
| n-Propyl alcohol | 49.83 |
| Isopropyl alcohol | 48.12 |
| n-Butyl alcohol | 44.51 |
Table 2: Solubility in Esters, Ketones, and Ethers
| Solvent | g La(NO₃)₃ / 100 g Solution |
| Methyl acetate | 42.17 |
| Ethyl acetate | 35.64 |
| Acetone | 41.35 |
| Methyl ethyl ketone | 34.09 |
| Diethyl ether | 1.52 |
Table 3: Solubility in Non-Oxygenated Solvents
| Solvent | g La(NO₃)₃ / 100 g Solution |
| Toluene | Insoluble |
| Benzene | Insoluble |
| Carbon tetrachloride | Insoluble |
| n-Hexane | Insoluble |
Experimental Protocols
Protocol 1: Solubilization using Tri-n-butyl Phosphate (TBP) in Toluene
This protocol describes how to prepare a solution of Lanthanum(III) nitrate in a non-polar solvent using a complexing agent.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Tri-n-butyl phosphate (TBP)
-
Toluene (anhydrous)
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
Preparation of TBP solution: Prepare a solution of TBP in toluene. The concentration can be varied, but a 1 M solution is a good starting point.
-
Addition of Lanthanum Salt: Weigh the desired amount of this compound and add it to the TBP/toluene solution. A common molar ratio of TBP to La(NO₃)₃ is 3:1 to ensure the formation of the [La(NO₃)₃(TBP)₃] complex.
-
Dissolution: Stir the mixture vigorously at room temperature. Dissolution may be slow. Gentle warming (e.g., to 40-50°C) can accelerate the process.
-
Observation: Continue stirring until the solid is completely dissolved. The resulting solution should be clear. If any solid remains, consider increasing the TBP concentration or the temperature.
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption.
Protocol 2: Surfactant-Assisted Solubilization using Oleic Acid
This protocol is often employed for the synthesis of nanoparticles but can be adapted for creating a dispersion of a lanthanum precursor in a non-polar medium.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Oleic acid
-
A non-polar solvent (e.g., hexane, toluene)
-
Magnetic stirrer and stir bar
-
Three-neck flask with a condenser
Procedure:
-
Mixing of Components: In a three-neck flask, add the desired amount of this compound and the non-polar solvent.
-
Addition of Oleic Acid: Add oleic acid to the mixture. The molar ratio of oleic acid to lanthanum nitrate can be varied depending on the desired outcome. A ratio of 3:1 or higher is common.
-
Heating and Stirring: Heat the mixture with constant stirring. The temperature will depend on the solvent and the specific synthesis, but it is often in the range of 80-120°C.
-
Formation of Lanthanum-Oleate Complex: During heating, the oleic acid will react with the lanthanum nitrate to form a lanthanum-oleate complex, which is soluble in the non-polar solvent. The water from the hexahydrate will be removed by evaporation.
-
Final Solution/Dispersion: After the reaction is complete (which may take several hours), a clear or slightly hazy solution/dispersion should be obtained upon cooling.
Visualizations
Caption: Experimental workflows for solubilizing this compound.
Caption: Logical relationship for overcoming poor solubility.
References
Stabilizing Lanthanum(III) nitrate hexahydrate solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and long-term storage of Lanthanum(III) nitrate (B79036) hexahydrate solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of Lanthanum(III) nitrate hexahydrate solutions.
| Issue | Observation | Probable Cause | Recommended Action |
| Solution Instability | The solution appears cloudy or a white precipitate forms upon standing. | Hydrolysis: The solution pH is too high (typically above 6.5), leading to the formation of insoluble lanthanum hydroxide, La(OH)₃. | Add dilute nitric acid (e.g., 0.1 M) dropwise while stirring until the precipitate dissolves and the solution becomes clear. Adjust the final pH to be within the stable range of 3.0-6.0. |
| Initially clear solution becomes cloudy over time, especially after repeated use. | Carbon Dioxide Absorption: The solution has absorbed atmospheric CO₂, leading to the formation of insoluble lanthanum carbonate, La₂(CO₃)₃. | To redissolve the precipitate, carefully add dilute nitric acid. To prevent recurrence, store the solution in a tightly sealed container and consider preparing smaller aliquots for daily use to minimize exposure to air. | |
| Incomplete Dissolution | Solid this compound does not fully dissolve in water. | Insufficient Solvent or Low Temperature: The concentration of the salt may be too high for the volume of water at the current temperature. | Increase the volume of deionized water. Gentle warming (to no more than 40°C) and continued stirring can also aid dissolution. Do not boil the solution, as this can accelerate hydrolysis. |
| Color Change | The normally colorless solution develops a yellowish tint. | Degradation of Nitric Acid (if used as a stabilizer): Prolonged exposure to light can cause nitric acid to decompose, potentially forming colored nitrogen oxides. | Store the solution in an amber or opaque bottle to protect it from light. If significant color change is observed, it is recommended to prepare a fresh solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is the hydrolysis of the lanthanum(III) ion in aqueous solution. This reaction is pH-dependent and results in the formation of
Validation & Comparative
Lanthanum Precursors: A Comparative Guide to Lanthanum(III) Nitrate Hexahydrate and Lanthanum(III) Chloride for Researchers
For scientists and professionals in drug development and materials science, the choice of precursor is a critical decision that significantly influences the properties of the final product. This guide provides an objective comparison of two common lanthanum precursors, Lanthanum(III) nitrate (B79036) hexahydrate and lanthanum chloride, supported by experimental data to inform your selection process.
When synthesizing lanthanum-based materials, such as catalysts or nanoparticles, the anionic counter-ion of the precursor—nitrate (NO₃⁻) or chloride (Cl⁻)—plays a pivotal role. This choice can affect the thermal decomposition pathway, the characteristics of the resulting material, and its performance in various applications.
Physical and Chemical Properties: A Head-to-Head Comparison
Both Lanthanum(III) nitrate hexahydrate and lanthanum chloride are white, crystalline solids that are highly soluble in water. However, their thermal stability and decomposition products differ significantly.
| Property | This compound | Lanthanum(III) Chloride Heptahydrate |
| Chemical Formula | La(NO₃)₃·6H₂O | LaCl₃·7H₂O |
| Molecular Weight | 433.01 g/mol | 371.37 g/mol [1] |
| Appearance | White crystalline solid[2][3] | White crystalline solid[4][5] |
| Solubility in Water | Highly soluble[2][3] | Highly soluble[4][5] |
| Melting Point | ~40 °C[2][6] | Decomposes at 91 °C[4] |
Performance as a Precursor: Catalysts and Nanoparticles
The choice between a nitrate and a chloride precursor can have a pronounced impact on the performance of the final material, particularly in catalysis.
Catalytic Applications
Experimental data from studies on mixed-methane reforming catalysts show a clear advantage for using lanthanum nitrate as a precursor over lanthanum chloride. In a comparative study, nickel catalysts supported on La₂O₃-Al₂O₃ were prepared using either lanthanum(III) nitrate or lanthanum(III) chloride. The catalyst derived from the nitrate precursor exhibited significantly higher catalytic activity.
This difference in performance is attributed to the residual chlorine from the lanthanum chloride precursor. Chlorine can poison the catalyst by forming bonds with the active metal (e.g., nickel), thereby reducing the number of active sites on the catalyst's surface. The thermal decomposition of lanthanum chloride can be incomplete at typical calcination temperatures, leading to the presence of chloride forms that can negatively interact with the catalyst's active components.
| Catalyst Precursor | Methane (B114726) Conversion (%) | Carbon Dioxide Conversion (%) |
| Lanthanum(III) Nitrate | 71 | 68 |
| Lanthanum(III) Chloride | Less Active | Less Active |
Data from a study on 20%Ni/5%La₂O₃–95%Al₂O₃ catalysts in mixed methane reforming.
Lanthanum nitrate is often considered a "green" catalyst precursor due to its low toxicity and its ability to facilitate reactions under mild conditions.
Nanoparticle Synthesis
Both precursors are widely used in the synthesis of lanthanum oxide (La₂O₃) nanoparticles. The co-precipitation method is a common technique where a precipitating agent, such as sodium hydroxide (B78521), is added to an aqueous solution of the lanthanum salt.
While direct comparative data under identical synthesis conditions is limited, studies using lanthanum nitrate hexahydrate as a precursor in the co-precipitation method have reported the formation of hexagonal La₂O₃ nanoparticles with crystallite sizes in the range of 41-47 nm.
Thermal Decomposition Behavior
The thermal decomposition pathway is a critical consideration when selecting a precursor, as it determines the intermediate phases and the final temperature required to obtain the desired product, typically lanthanum oxide (La₂O₃).
This compound undergoes a multi-step decomposition process. Initially, it loses its water of hydration. This is followed by a more complex decomposition involving the release of nitric acid, nitrogen oxides, and water, eventually forming lanthanum oxide. The thermal decomposition of lanthanum nitrate hexahydrate is a complex process that begins with dehydration, followed by the decomposition of the anhydrous nitrate to form intermediate oxy-nitrates before the final formation of lanthanum oxide at higher temperatures.
Lanthanum Chloride Heptahydrate also undergoes a stepwise dehydration. However, at higher temperatures in the presence of water vapor, it can form lanthanum oxychloride (LaOCl), a stable intermediate. The complete conversion of LaOCl to La₂O₃ requires significantly higher temperatures, often in excess of 1000 °C, and can be a slow process.
| Precursor | Decomposition Steps | Final Product |
| This compound | Dehydration followed by decomposition through intermediate oxynitrates. | La₂O₃ |
| Lanthanum(III) Chloride Heptahydrate | Stepwise dehydration followed by formation of Lanthanum Oxychloride (LaOCl). | La₂O₃ (at very high temperatures) |
Experimental Protocols
Synthesis of Lanthanum Oxide Nanoparticles via Co-Precipitation
This protocol describes a general procedure for synthesizing lanthanum oxide nanoparticles using either lanthanum nitrate or lanthanum chloride as the precursor.
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of either this compound or lanthanum chloride.
-
Precipitation: While stirring the precursor solution, slowly add a 0.3 M solution of sodium hydroxide (NaOH) dropwise. A precipitate will form.
-
Washing: The precipitate is then thoroughly washed with deionized water and ethanol (B145695) to remove any unreacted salts. This is typically done through repeated cycles of centrifugation and redispersion.
-
Drying: The washed precipitate is dried in an oven to remove the solvent.
-
Calcination: The dried powder is then calcined in a furnace at a specific temperature (e.g., 800 °C) for several hours to induce thermal decomposition and form crystalline lanthanum oxide nanoparticles.
Visualizing the Processes
To better understand the workflows and reaction pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for La₂O₃ nanoparticle synthesis.
References
- 1. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 2. A synthetic method for lanthanum hydroxychloride suitable for industrialization and its thermal decomposition properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03987D [pubs.rsc.org]
- 3. Lanthanum Nitrate Manufacturer and Supplier USA | 99.999% Trace Metals Basis [scimplify.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Characterization of Lanthanum Oxide (La₂O₃) Nanoparticles
This guide provides a comprehensive comparison of different methods for synthesizing lanthanum oxide (La₂O₃) nanoparticles, with a primary focus on the use of lanthanum(III) nitrate (B79036) hexahydrate as the precursor. The performance of La₂O₃ synthesized via co-precipitation, sol-gel, and combustion methods is objectively evaluated based on key characterization parameters. Furthermore, alternative synthesis routes, including hydrothermal and green synthesis, are presented to offer a broader perspective for researchers, scientists, and drug development professionals.
Comparison of Synthesis Methods
The choice of synthesis method significantly influences the physicochemical properties of the resulting La₂O₃ nanoparticles. The following tables summarize the quantitative data for key characterization parameters obtained from different synthesis routes.
Table 1: Comparison of Crystallite and Particle Size of La₂O₃ Nanoparticles
| Synthesis Method | Precursor | Crystallite Size (nm) | Particle Size (nm) | Morphology |
| Co-precipitation | Lanthanum(III) nitrate hexahydrate | 41 - 47 | Agglomerated spherical | Spherical with some agglomeration |
| Sol-Gel | This compound | 37 | 26.4 | Net-like shapes |
| Combustion | This compound & Acetamide | 42 | Porous network | Porous and fuzzy network |
| Hydrothermal | This compound | 20 | - | Nanorods |
| Green Synthesis | This compound & Eclipta prostrata extract | - | - | Spherical |
Table 2: Comparison of Optical and Thermal Properties of La₂O₃ Nanoparticles
| Synthesis Method | Precursor | Band Gap (eV) | Thermal Stability |
| Co-precipitation | This compound | 5.35 | Stable up to 800°C |
| Sol-Gel | This compound | - | Weight loss observed up to ~600°C |
| Combustion | This compound & Acetamide | - | Major weight loss around 350°C - 550°C |
| Hydrothermal | This compound | 5.1 - 4.2 (with increasing rGO content) | - |
| Green Synthesis | This compound & Lawsonia inermis extract | - | - |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below.
Co-precipitation Synthesis
This method involves the precipitation of lanthanum hydroxide (B78521) from a lanthanum salt solution, followed by calcination to obtain La₂O₃.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
A 0.1 M solution of this compound is prepared by dissolving the salt in deionized water with constant stirring.
-
A 0.3 M solution of NaOH is slowly added dropwise to the lanthanum nitrate solution under vigorous stirring.
-
The addition of NaOH is continued until the pH of the solution reaches 10-12, leading to the formation of a white precipitate of lanthanum hydroxide (La(OH)₃).
-
The precipitate is aged by stirring for 1-2 hours at room temperature.
-
The precipitate is separated by centrifugation or filtration and washed several times with deionized water and then with ethanol (B145695) to remove impurities.
-
The washed precipitate is dried in an oven at 80-100°C.
-
The dried lanthanum hydroxide powder is calcined in a muffle furnace at a temperature range of 600-900°C for 2-4 hours to obtain La₂O₃ nanoparticles.
Sol-Gel Synthesis
The sol-gel method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Citric acid or other chelating agents
-
Deionized water
Procedure:
-
This compound is dissolved in deionized water.
-
An aqueous solution of a chelating agent, such as citric acid, is added to the lanthanum nitrate solution. The molar ratio of the chelating agent to the metal salt is a critical parameter.
-
The solution is heated to 60-80°C with constant stirring to form a viscous gel.
-
The gel is dried in an oven at 100-120°C to remove the solvent.
-
The dried gel is then calcined at a high temperature (typically 500-800°C) to decompose the organic components and form crystalline La₂O₃.
Combustion Synthesis
This method utilizes a self-sustaining, high-temperature reaction between an oxidizer (metal nitrate) and a fuel.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Fuel (e.g., urea, glycine, acetamide)
-
Deionized water
Procedure:
-
This compound and the fuel are dissolved in a minimum amount of deionized water in a crucible.
-
The crucible containing the solution is introduced into a preheated muffle furnace (typically 400-600°C).
-
The solution initially boils and undergoes dehydration, followed by decomposition with the evolution of a large volume of gases.
-
The mixture then ignites and undergoes a self-sustaining combustion process, producing a voluminous, foamy powder.
-
The resulting powder is typically crystalline La₂O₃ and may not require further calcination.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis and characterization of La₂O₃ nanoparticles.
Caption: Experimental workflow for La₂O₃ synthesis and characterization.
Alternative Synthesis Methods
Hydrothermal Synthesis
This method involves a chemical reaction in a closed system (autoclave) at high temperature and pressure. It allows for precise control over the size, shape, and crystallinity of the nanoparticles. The process typically involves dissolving a lanthanum salt in a solvent (often water) with a mineralizer and heating it in an autoclave. This method can produce highly crystalline La₂O₃ nanorods.
Green Synthesis
Green synthesis utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents. This approach is environmentally friendly and cost-effective. For instance, leaf extracts of plants like Eclipta prostrata or Lawsonia inermis have been successfully used to synthesize La₂O₃ nanoparticles from lanthanum nitrate. The phytochemicals in the plant extracts act as natural chelating and reducing agents.
This guide provides a foundational understanding of the synthesis and characterization of La₂O₃ nanoparticles. The choice of the optimal synthesis method will depend on the desired properties of the nanoparticles and the specific application in research, drug development, or other scientific fields.
Performance comparison of lanthanum nitrate with other lanthanide nitrates in catalysis
A detailed guide for researchers, scientists, and drug development professionals on the catalytic efficacy of lanthanum nitrate (B79036) versus other lanthanide nitrates in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.
The quest for efficient, environmentally benign, and cost-effective catalysts is a cornerstone of modern chemical synthesis. Lanthanide compounds, owing to their unique electronic and coordination properties, have emerged as powerful Lewis acid catalysts in a plethora of organic transformations. Among these, lanthanide nitrates are particularly attractive due to their accessibility and catalytic activity. This guide provides an objective comparison of the catalytic performance of lanthanum nitrate with other selected lanthanide nitrates in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological importance.
Performance Comparison in the Biginelli Reaction
The Biginelli reaction, a multi-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a fundamentally important transformation for the synthesis of DHPMs. The catalytic activity of various lanthanide nitrates has been evaluated in this reaction, with key performance indicators being reaction time and product yield.
The data presented below is compiled from studies utilizing different lanthanide nitrates as catalysts for the Biginelli reaction under solvent-free conditions. While experimental conditions across different studies may vary slightly, this compilation provides a valuable comparative overview of their catalytic efficiencies.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Time | Yield (%) | Reference |
| La(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Not specified | High yields reported | [1] |
| Ce(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 40 min | 95 | [2] |
| Ce(NO₃)₃·6H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 45 min | 96 | [2] |
| Ce(NO₃)₃·6H₂O | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 40 min | 92 | [2] |
| Pr(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 8 min | 98 | [3] |
| Pr(NO₃)₃·6H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 min | 97 | [3] |
| Pr(NO₃)₃·6H₂O | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 10 min | 95 | [3] |
| Pr(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | 15 min | 96 | [3] |
Note: The performance of Lanthanum Nitrate is described qualitatively in the available literature for this specific reaction, indicating high yields. For a direct quantitative comparison, further studies under identical conditions would be beneficial.
Experimental Protocols
The following are representative experimental methodologies for the Biginelli reaction catalyzed by lanthanide nitrates.
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Cerium(III) Nitrate Hexahydrate[2]
A mixture of an aldehyde (1 mmol), a β-keto ester or β-diketone (1 mmol), urea or thiourea (1.5 mmol), and Ce(NO₃)₃·6H₂O (0.1 mmol, 10 mol%) was heated at 80 °C for the specified time (as indicated in the table). The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature and washed with ice-cold water. The solid product was collected by filtration, dried, and recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones using Praseodymium(III) Nitrate Hexahydrate[3]
A mixture of an aromatic aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.1 mmol), and Pr(NO₃)₃·6H₂O (0.1 mmol, 10 mol%) was stirred at 80 °C under solvent-free conditions for the time specified in the table. Upon completion of the reaction, as monitored by TLC, the reaction mixture was cooled to room temperature. The solid mass was then washed with cold water and the crude product was recrystallized from ethanol to give the pure product.
Visualizing the Process and Mechanism
To further elucidate the experimental and mechanistic aspects of the lanthanide nitrate-catalyzed Biginelli reaction, the following diagrams are provided.
The catalytic cycle is believed to proceed through a Lewis acid-mediated mechanism where the lanthanide ion activates the aldehyde, facilitating the key bond-forming steps.
References
A Comparative Guide to Analytical Techniques for Determining the Purity of Lanthanum(III) Nitrate Hexahydrate
The purity of Lanthanum(III) nitrate (B79036) hexahydrate, a critical precursor in various high-technology applications, directly influences the performance and quality of the final products. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique to assess its purity is paramount. This guide provides a comprehensive comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in making an informed decision.
Comparison of Key Analytical Techniques
The determination of Lanthanum(III) nitrate hexahydrate purity can be approached from two main perspectives: quantifying the lanthanum content (assay) and identifying and quantifying trace impurities. The table below summarizes the performance of the most common techniques for these purposes.
| Analytical Technique | Parameter Measured | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Limit of Detection (LOD) | Throughput | Cost |
| Complexometric Titration (EDTA) | Lanthanum Content (Assay) | 99.0 - 101.0%[1][2] | < 1%[1][2] | ~10-3 M | Low to Medium | Low |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace Elemental Impurities | 95 - 105% | < 5% | ng/L to µg/L (ppb to ppt)[3][4] | High | High |
| Thermogravimetric Analysis (TGA) | Water of Hydration, Thermal Decomposition Profile | Dependent on stoichiometry | < 2% | Not applicable for purity assay | Medium | Medium |
| X-Ray Fluorescence (XRF) | Elemental Composition (major and trace) | 98 - 102% for major elements | < 5% for trace elements | µg/g to ng/g (ppm to ppb)[5][6] | High | High |
| Ion Chromatography (IC) | Lanthanide and other ionic impurities | 97 - 103% | < 3% | µg/L (ppb)[4] | Medium | Medium |
Experimental Workflows and Logical Relationships
The selection of an analytical technique is often guided by the specific purity question being addressed. The following diagram illustrates a logical workflow for choosing the appropriate method.
Caption: Logical workflow for selecting an analytical technique.
Experimental Protocols
Assay of Lanthanum by Complexometric EDTA Titration
This method determines the percentage of lanthanum in the sample.
Principle: Lanthanum ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration can be detected using a colorimetric indicator or potentiometrically.
Reagents:
-
EDTA solution, 0.1 mol/L, standardized
-
Hexamethylenetetramine (Urotropine) buffer solution, pH 5-6[7]
-
Xylenol orange indicator solution[7]
-
Deionized water
-
This compound sample
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Add 10 mL of the urotropine buffer solution to adjust the pH to 5-6.[7]
-
Add 2-3 drops of xylenol orange indicator solution. The solution will turn red-violet.
-
Titrate with the standardized 0.1 mol/L EDTA solution until the color changes to a lemon yellow, which indicates the endpoint.[7]
-
Record the volume of EDTA solution used.
-
Calculate the percentage of Lanthanum in the sample.
Calculation: % La = (V_EDTA × M_EDTA × MW_La) / (W_sample × 1000) × 100
Where:
-
V_EDTA = Volume of EDTA solution used (mL)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
MW_La = Atomic weight of Lanthanum (138.905 g/mol )
-
W_sample = Weight of the sample (g)
Determination of Trace Elemental Impurities by ICP-MS
This technique is used to identify and quantify a wide range of elemental impurities at trace and ultra-trace levels.
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.
Reagents and Materials:
-
High-purity nitric acid (2-5%)[8]
-
Deionized water (18.2 MΩ·cm)
-
Multi-element standard solutions for calibration
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a high-purity 2-5% nitric acid solution to a final concentration suitable for ICP-MS analysis (e.g., 100 mg/L).[8]
-
Prepare a blank solution using the same high-purity nitric acid.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards from the multi-element stock solutions in the same matrix as the sample.
-
Run the blank and calibration standards to generate a calibration curve for each element of interest.
-
-
Sample Analysis:
-
Aspirate the sample solution into the ICP-MS.
-
Acquire data for the masses of the elements of interest.
-
-
Data Analysis:
-
Use the calibration curves to determine the concentration of each impurity element in the sample solution.
-
Calculate the concentration of each impurity in the original solid sample.
-
Analysis of Water of Hydration by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water content and thermal stability.
Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. The loss of water molecules of hydration and the decomposition of the nitrate salt occur at specific temperature ranges, resulting in distinct mass loss steps.
Instrument Parameters:
-
Temperature Range: Ambient to 800°C[9]
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen or air flow (e.g., 50 mL/min)
-
Sample Pan: Platinum or alumina
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into the TGA sample pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to 800°C at a constant rate.[9]
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
The mass loss corresponding to the removal of the six water molecules is expected to occur at lower temperatures. The theoretical mass loss for the complete dehydration of La(NO₃)₃·6H₂O is approximately 24.94%.
-
Further mass loss at higher temperatures corresponds to the decomposition of the anhydrous nitrate to lanthanum oxide (La₂O₃).[9][10] The theoretical final residue of La₂O₃ is 37.63%.
-
Deviations from the theoretical mass loss percentages can indicate impurities or incorrect hydration states.
Conclusion
The choice of analytical technique for determining the purity of this compound depends on the specific information required. For a simple and cost-effective assay of the lanthanum content, complexometric EDTA titration is a reliable method. For the comprehensive analysis of trace and ultra-trace elemental impurities, ICP-MS is the gold standard due to its high sensitivity and multi-element capability.[4][11] Thermogravimetric analysis provides crucial information about the hydration state and thermal decomposition profile, which is an important aspect of the material's purity and stability.[9][10] X-ray fluorescence offers a non-destructive method for elemental analysis, particularly for solid samples.[12][13] A combination of these techniques is often employed to provide a complete purity profile of this compound for demanding applications.
References
- 1. journalcsij.com [journalcsij.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of methods for determining lanthanide elements in biological materials by using NAA, HPLC postcolumn reaction, and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metrohm.com [metrohm.com]
- 5. Total Reflection X-ray Fluorescence Spectrometric Analysis of Ten Lanthanides at the Ultratrace Level Having a High Degree of Overlap in the Emission Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ysi.com [ysi.com]
- 8. reagecon.com [reagecon.com]
- 9. journalijdr.com [journalijdr.com]
- 10. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 11. Enhanced ICP-MS detection of 24 elemental impurities in complex, high matrix mineral, medicinal lanthanum carbonates according to ICH Q2 (R2) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Spectrometer for lanthanides' K x-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Decomposition of Lanthanum(III) Nitrate Hexahydrate and Other Lanthanide Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition behavior of Lanthanum(III) nitrate (B79036) hexahydrate and other selected lanthanide nitrate hexahydrates, namely Praseodymium(III), Samarium(III), and Gadolinium(III) nitrate hexahydrates. The data presented is crucial for applications in materials science, catalysis, and pharmaceutical development where the controlled thermal decomposition of these salts is a critical step in the synthesis of lanthanide-based materials.
Comparative TGA-DSC Data
The thermal decomposition of lanthanide nitrate hexahydrates is a complex, multi-stage process involving dehydration, hydrolysis, and the formation of intermediate oxynitrates before the final conversion to the respective lanthanide oxide. The precise temperatures and mass losses associated with these events are key indicators of the material's thermal stability and decomposition pathway. The following table summarizes the key thermal events observed during the TGA-DSC analysis of Lanthanum(III) nitrate hexahydrate and its alternatives under a controlled nitrogen atmosphere.
| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Product |
| This compound | Dehydration & Initial Decomposition | 60 - 389 | ~26.2 | Formation of intermediate clusters |
| Intermediate Decomposition | 389 - 504 | ~30.0 | Formation of oxynitrates | |
| Final Decomposition | 504 - 800 | ~10.2 | La₂O₃ | |
| Praseodymium(III) nitrate hexahydrate | Dehydration | 130 - 250 | Multiple steps | Pr(NO₃)₃·H₂O |
| Intermediate Decomposition | 250 - 430 | Multiple steps | PrO(NO₃) and other oxynitrates | |
| Final Decomposition | 430 - 465 | - | Pr₆O₁₁ | |
| Samarium(III) nitrate hexahydrate | Dehydration & Initial Decomposition | 50 - 290 | ~24.9 | Formation of Sm(NO₃)₃·5H₂O and intermediate oxonitrates |
| Intermediate Decomposition | 290 - 350 | ~16.9 | Further decomposition of intermediates | |
| Final Decomposition | >350 | - | Sm₂O₃ | |
| Gadolinium(III) nitrate hexahydrate | Dehydration & Initial Decomposition | 100 - 400 | - | GdO(NO₃) |
| Intermediate Decomposition | 400 - 550 | - | Gd₄O₅(NO₃)₂ | |
| Final Decomposition | 550 - 700 | - | Gd₂O₃ |
Note: The temperature ranges and mass losses can vary depending on the experimental conditions, particularly the heating rate. The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.
Experimental Protocols
The following provides a generalized experimental protocol for conducting TGA-DSC analysis on lanthanide nitrate hexahydrates, based on common practices in the cited literature.
1. Instrumentation:
A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA-DSC) instrument is employed for the analysis.
2. Sample Preparation:
-
A small sample of the lanthanide nitrate hexahydrate (typically 5-10 mg) is accurately weighed.
-
The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum.
3. TGA-DSC Analysis:
-
Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically flowing nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant, linear heating rate. Common heating rates for such analyses range from 5 to 20°C/min.
-
Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.
4. Data Analysis:
-
The TGA curve is analyzed to determine the onset and end temperatures of mass loss events and the percentage of mass lost at each stage.
-
The DSC curve is analyzed to identify endothermic and exothermic events corresponding to phase transitions (e.g., melting, dehydration) and decomposition reactions.
Visualizing the Decomposition Pathway and Experimental Workflow
To better understand the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the thermal decomposition pathway of this compound and the general experimental workflow for TGA-DSC analysis.
A Comparative Guide to the XRD Analysis of Lanthanum Oxide Powders from Different Lanthanum Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of lanthanum oxide (La₂O₃) nanoparticles with tailored properties is of significant interest for applications in catalysis, ceramics, and biomedicine. The choice of the initial lanthanum precursor profoundly influences the structural characteristics of the final oxide material. This guide provides a comparative analysis of lanthanum oxide powders synthesized from various common precursors—lanthanum nitrate (B79036), lanthanum chloride, and lanthanum oxalate (B1200264)—supported by X-ray diffraction (XRD) data to assist researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: Precursor Influence on Lanthanum Oxide Properties
The selection of a lanthanum precursor has a direct and measurable impact on the crystallite size, phase purity, and morphology of the resulting lanthanum oxide powder. The following table summarizes quantitative data from various studies, highlighting the outcomes of using different precursors and synthesis methods.
| Lanthanum Precursor | Synthesis Method | Precipitating/Gelling Agent | Calcination Temperature (°C) | Crystallite/Particle Size (nm) | Crystal Phase | Reference |
| Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | Co-precipitation | Sodium Hydroxide (B78521) (NaOH) | - | 41-47 | Hexagonal | [1] |
| Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | Sol-Gel | Polyethylene (B3416737) Glycol (PEG) | 850 | ~37 | Hexagonal | [1] |
| Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | Hydrothermal | Urea | 800 | Hierarchical Micro/Nano Spheres | - | [1] |
| Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | Sol-Gel | Citric Acid | 600 | 26 | Hexagonal | [2] |
| Lanthanum Chloride (LaCl₃) | Precipitation | Sodium Bicarbonate | - | 12 (median diameter, µm) | - | [3] |
| Lanthanum Chloride (LaCl₃) | Precipitation | Ammonium (B1175870) Bicarbonate | - | 40 (median diameter, µm) | - | [3] |
| Lanthanum Chloride (LaCl₃) | Precipitation | Oxalic Acid | - | 52 (median diameter, µm) | - | [3] |
| Lanthanum Oxalate (La₂(C₂O₄)₃·10H₂O) | Thermal Decomposition | - | - | - | - | [1] |
| Lanthanum Carbonate (La₂(CO₃)₃) | Thermal Decomposition | - | 773 | - | La₂O₂CO₃ | [4] |
| [La(acacen)(NO₃)(H₂O)] complex | Thermal Decomposition | - | 900 | < 100 | Orthorhombic La₂O₃ | [5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. Below are methodologies for common synthesis routes for lanthanum oxide, derived from the literature.
1. Co-precipitation Method
This method is a straightforward and scalable approach for synthesizing oxide powders.[1]
-
Precursor Solution Preparation: An aqueous solution of a lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃), is prepared.[1][3]
-
Precipitation: A precipitating agent, like sodium hydroxide (NaOH), ammonium bicarbonate, or oxalic acid, is added to the precursor solution to precipitate a lanthanum-containing precursor.[1][3]
-
Washing and Drying: The resulting precipitate is washed thoroughly with deionized water and/or ethanol (B145695) to remove any unreacted reagents and by-products. The washed precipitate is then dried in an oven.
-
Calcination: The dried precursor powder is calcined in a furnace at a specific temperature (e.g., 600-900°C) for a set duration to induce thermal decomposition and the formation of lanthanum oxide.[5][6]
2. Sol-Gel Synthesis
The sol-gel process is a versatile method for preparing high-purity, homogeneous nanoparticles.[1][2]
-
Sol Formation: A lanthanum precursor, such as lanthanum nitrate, is dissolved in a suitable solvent, often with the addition of a complexing/gelling agent like citric acid or polyethylene glycol (PEG).[1][2]
-
Gelation: The sol is heated and stirred, leading to the formation of a viscous gel.
-
Drying: The gel is dried in an oven to remove the solvent, resulting in a solid precursor.
-
Calcination: The dried gel is ground into a powder and then calcined at a high temperature (e.g., 600-850°C) to yield the final lanthanum oxide nanoparticles.[1][2]
3. Thermal Decomposition of Lanthanum Oxalate
-
Precursor Synthesis: Lanthanum oxalate (La₂(C₂O₄)₃·10H₂O) is first synthesized, typically through a precipitation reaction between a soluble lanthanum salt (like lanthanum nitrate) and an oxalic acid or ammonium oxalate solution.[1]
-
Decomposition: The prepared lanthanum oxalate hydrate (B1144303) powder is placed in a crucible and heated in a furnace under a controlled atmosphere (usually static air). The temperature is ramped up and held at a specific calcination temperature to ensure complete decomposition to lanthanum oxide.[1]
XRD Analysis Protocol
-
Sample Preparation: A small amount of the calcined lanthanum oxide powder is finely ground and mounted on a sample holder.
-
Data Acquisition: The X-ray diffraction pattern is recorded using a diffractometer with a Cu Kα radiation source (λ = 1.54056 Å).[6] Data is typically collected over a 2θ range of 20-80°.
-
Data Analysis: The obtained XRD pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction data (e.g., from the JCPDS database). The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[5][6]
Visualizing the Process and Relationships
To better understand the experimental workflow and the influence of precursor choice, the following diagrams are provided.
Caption: Experimental workflow for La₂O₃ synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. Effect of precursor on morphology and structure of lanthanum oxide powder [ysjskxygc.xml-journal.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
Catalytic efficiency of Lanthanum(III) nitrate hexahydrate versus commercial catalysts
In the landscape of modern organic synthesis, the choice of a catalyst is pivotal, influencing reaction rates, yields, and environmental impact. Lanthanum(III) nitrate (B79036) hexahydrate has emerged as a promising Lewis acid catalyst, offering a blend of high efficiency, low toxicity, and cost-effectiveness.[1][2] This guide provides an objective comparison of its catalytic performance against established commercial catalysts in two significant multi-component reactions: the synthesis of 2-arylbenzothiazoles and the Biginelli reaction for producing 3,4-dihydropyrimidin-2(1H)-ones. The information presented is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and detailed protocols.
Catalytic Performance in the Synthesis of 2-Arylbenzothiazoles
The synthesis of 2-arylbenzothiazoles, a scaffold present in many pharmaceutically active compounds, provides a clear example of the catalytic prowess of Lanthanum(III) nitrate hexahydrate. When compared with a range of other catalysts, it demonstrates superior performance in terms of reaction time and yield under mild conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzothiazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| La(NO₃)₃·6H₂O | 15 | Ethanol (B145695) | Room Temp. | 30 | 96 |
| L-proline | 20 | Ethanol | Reflux | 120 | 94 |
| Acetic Acid | Stoichiometric | N/A | 110 | 180 | 85 |
| PTSA | 20 | Toluene | Reflux | 300 | 92 |
| VOSO₄ | 10 | Ethanol | Room Temp. | 45 | 92 |
| Ruthenium(I) complexes | 5 | Toluene | 110 | 720 | 88 |
| FeO@SiO₂/collagen | 1.2 | Ethanol | 60 | 300 | 90 |
Data compiled from a comparative study on the synthesis of 2-arylbenzothiazoles.[3]
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
A mixture of 2-aminothiophenol (B119425) (1 mmol), an aromatic aldehyde (1 mmol), and this compound (15 mol%) in ethanol (5 mL) is stirred at room temperature for a specified time (as indicated in Table 1).[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The solid product that precipitates is filtered, washed with water, and dried. The product is then recrystallized from ethanol to afford the pure 2-arylbenzothiazole.[1]
Caption: Experimental workflow for the synthesis of 2-arylbenzothiazoles.
Catalytic Performance in the Biginelli Reaction
Table 2: Comparison of Catalysts for the Biginelli Synthesis of Dihydropyrimidinones
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| La(NO₃)₃·6H₂O | 10 | Ethanol | Reflux | 1 | 95 |
| FeCl₃·6H₂O | 25 | Ethanol | Reflux | 4-5 | 97 |
| NiCl₂·6H₂O | 25 | Ethanol | Reflux | 4-5 | 91 |
| Yb(OTf)₃ | 4 | None | 100 | 0.3 | 96 |
| BiCl₃ | 10 | Acetonitrile | Reflux | 1.5-2.5 | 91 |
| ZrCl₄ | 10 | None | 100 | 0.5 | 94 |
| CoCl₂·6H₂O | 25 | Ethanol | Reflux | 4-5 | 99 |
Data compiled from multiple sources on the Biginelli reaction.[4][5][6][7]
Experimental Protocol: Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) (1.5 mmol), and this compound (10 mol%) in ethanol (10 mL) is refluxed for the appropriate time. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then poured into crushed ice and stirred. The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.
The catalytic cycle of the Biginelli reaction is believed to proceed through the formation of an acyl imine intermediate, which is facilitated by the Lewis acidic nature of the Lanthanum(III) ion.
Caption: Proposed pathway for the Biginelli reaction catalyzed by a Lewis acid.
Conclusion
The presented data underscores the high catalytic efficiency of this compound in comparison to several commercial catalysts for the synthesis of 2-arylbenzothiazoles and 3,4-dihydropyrimidin-2(1H)-ones. Its advantages include high yields, shorter reaction times, and the ability to function under mild and often solvent-free conditions. As a low-toxicity and inexpensive option, this compound represents a compelling green alternative in organic synthesis, aligning with the growing demand for sustainable chemical processes. Researchers and drug development professionals may find it to be a versatile and efficient catalyst for a variety of organic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Strategic Value of High-Purity Lanthanum(III) Nitrate Hexahydrate: A Cost-Benefit Analysis for Researchers
A deep dive into the cost-benefit analysis of utilizing high-purity Lanthanum(III) nitrate (B79036) hexahydrate reveals that while initial acquisition costs are higher, the long-term benefits in performance, reproducibility, and efficiency can outweigh the expense, particularly in sensitive applications like catalysis and advanced materials synthesis. This guide provides a comprehensive comparison with its alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
High-purity Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is a critical precursor in a variety of cutting-edge research and industrial applications. Its utility spans from the synthesis of specialized nanomaterials, such as lanthanum oxide (La₂O₃) nanoparticles, to its role as a potent catalyst in organic synthesis. The central question for many laboratories and production facilities is whether the premium price for high-purity grades (e.g., 99.99% or 99.999%) is justified when compared to lower-purity alternatives or other lanthanum salts.
Performance vs. Cost: A Quantitative Comparison
The decision to use high-purity this compound often hinges on the specific requirements of the application. Impurities, even in trace amounts, can have a significant impact on the outcome of a synthesis or catalytic reaction. For instance, in the synthesis of nanoparticles, impurities can affect particle size distribution, morphology, and the optical and electronic properties of the final material. In catalysis, they can poison the catalyst, leading to reduced activity, selectivity, and catalyst lifetime.
While direct, publicly available studies quantitatively correlating specific purity percentages with performance metrics are scarce, the general consensus in the scientific community is that higher purity leads to more reliable and reproducible results. This is particularly crucial in the research and development phase, where consistency is key to validating experimental findings.
To provide a clearer picture of the cost landscape, the following tables summarize the approximate market prices for this compound at various purities and compare them with a common alternative, Lanthanum(III) chloride. Prices are presented per gram and per mole to facilitate a more direct comparison based on the amount of lanthanum being utilized.
Table 1: Cost Comparison of this compound by Purity
| Purity (%) | Supplier Example | Price per Gram (USD) | Price per Mole (USD) |
| 98+% | Thermo Scientific | ~$0.55 | ~$238 |
| 99.9% | Various | ~$1.20 | ~$520 |
| 99.99% | Sigma-Aldrich | ~$11.02 | ~$4772 |
| 99.999% | Sigma-Aldrich | ~$11.24 | ~$4867 |
Note: Prices are approximate and can vary based on the supplier, quantity, and market conditions. The price per mole is calculated based on the molecular weight of this compound (433.01 g/mol ).
Table 2: Cost Comparison of this compound vs. Lanthanum(III) Chloride
| Compound | Purity (%) | Supplier Example | Price per Gram (USD) | Price per Mole (USD) |
| This compound | 99.9% | Various | ~$1.20 | ~$520 |
| Lanthanum(III) chloride heptahydrate | 99.9% | Chem-Impex | ~$1.12 | ~$416 |
Note: Prices are approximate and can vary. The price per mole is calculated based on the molecular weights of this compound (433.01 g/mol ) and Lanthanum(III) chloride heptahydrate (371.37 g/mol ).
From a purely cost-per-mole-of-lanthanum perspective, Lanthanum(III) chloride appears to be a more economical option. However, the choice of precursor is not solely based on cost. The nitrate anion in Lanthanum(III) nitrate can play a role in the reaction, for example, by influencing the combustion process in the synthesis of some materials. Furthermore, solubility and compatibility with other reagents are critical factors. This compound is known for its high solubility in water and alcohol.
The Purity Premium: A Qualitative Cost-Benefit Analysis
The justification for investing in high-purity this compound can be broken down into several key benefits that, while not always easily quantifiable in a universal formula, contribute to overall project success and long-term cost savings.
-
Enhanced Performance and Yield: In catalysis, higher purity can lead to increased turnover numbers and higher selectivity towards the desired product, reducing waste and downstream purification costs. In materials synthesis, it can result in products with superior properties and higher yields.
-
Improved Reproducibility: The presence of unknown and variable impurities in lower-grade precursors is a major source of experimental irreproducibility. High-purity materials ensure that experiments can be repeated with consistent results, which is fundamental for scientific validation and quality control in manufacturing.
-
Reduced Risk of Failure: In complex, multi-step syntheses, the failure of a single step due to impure reagents can lead to significant losses in terms of time, resources, and valuable intermediates. The higher initial cost of a pure precursor can be seen as an insurance policy against such failures.
-
Time Savings: Troubleshooting and optimizing reactions and processes are time-consuming endeavors. Using high-purity starting materials can significantly reduce the time spent on identifying and mitigating issues caused by impurities.
Experimental Protocols: Synthesis of Lanthanum Oxide Nanoparticles
To provide practical context, this section details a common application of this compound: the synthesis of lanthanum oxide (La₂O₃) nanoparticles via co-precipitation.
Objective: To synthesize La₂O₃ nanoparticles using high-purity this compound as the precursor.
Materials:
-
This compound (La(NO₃)₃·6H₂O, ≥99.9% purity)
-
Sodium hydroxide (B78521) (NaOH, ≥98% purity)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to create a 0.1 M solution. Stir the solution continuously for 30 minutes at room temperature to ensure complete dissolution.
-
Precipitation: While vigorously stirring the lanthanum nitrate solution, slowly add a 0.5 M solution of sodium hydroxide dropwise. Continue adding the NaOH solution until the pH of the mixture reaches approximately 10. A white precipitate of lanthanum hydroxide (La(OH)₃) will form.
-
Aging: Allow the suspension to age for 2 hours under continuous stirring to ensure complete precipitation and uniform particle formation.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions and byproducts.
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine powder of La(OH)₃.
-
Calcination: Calcine the dried La(OH)₃ powder in a muffle furnace at a temperature of 800°C for 4 hours. The heating and cooling rates should be controlled to prevent agglomeration. This step will convert the lanthanum hydroxide into lanthanum oxide (La₂O₃) nanoparticles.
-
Characterization: The resulting La₂O₃ nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) to determine the crystal structure and phase purity, transmission electron microscopy (TEM) to observe the morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.
Visualizing Workflows and Pathways
To better illustrate the decision-making and experimental processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
A Comparative Guide to the Spectroscopic Analysis of Lanthanum Coordination in Nitrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for characterizing the coordination environment of lanthanum(III) ions in nitrate (B79036) solutions. Understanding the speciation, coordination number, and nature of ligand binding of lanthanum is crucial in various fields, including the development of therapeutic and diagnostic agents, and in materials science. This document offers an objective comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, X-ray Absorption Spectroscopy (XAS), and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for studying lanthanum coordination in nitrate solutions depends on the specific information required, the concentration of the sample, and the available instrumentation. Each method offers unique advantages and is subject to particular limitations.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| ¹³⁹La NMR Spectroscopy | Measures the nuclear magnetic resonance of the ¹³⁹La isotope, which is sensitive to the local electronic environment. | Coordination number, symmetry of the coordination sphere, ligand exchange kinetics, and ion pairing.[1][2] | Provides direct information about the La³⁺ ion. Sensitive to subtle changes in the coordination environment. | Broad signals can make interpretation complex, especially for asymmetric complexes.[2] Not suitable for very low concentrations. |
| Raman Spectroscopy | Measures the vibrational modes of molecules, which are sensitive to their chemical bonds and symmetry. | Differentiation between free and coordinated nitrate ions (monodentate vs. bidentate), identification of La-O stretching vibrations, and information on hydration shells.[3][4] | Can be used in aqueous solutions without interference from water.[5] Provides detailed information on the nitrate ligand's coordination mode. | Raman scattering is inherently weak, which may require higher concentrations. Fluorescence from impurities can interfere with the signal. |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays by an element, providing information on the local geometric and electronic structure. | Coordination number, bond distances (La-O, La-N), and the geometry of the coordination sphere.[6][7] | Element-specific and can be used for amorphous and solution samples. Provides precise bond distance information.[8] | Requires access to a synchrotron radiation source. Data analysis can be complex. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light by a sample, arising from electronic transitions. | Indirectly probes complexation through changes in the absorption spectra of ligands or by competitive binding with other chromophoric lanthanides.[9][10] | Widely accessible instrumentation. Useful for determining complex stability constants. | La³⁺ itself has very weak f-f transitions, making direct observation difficult. Nitrate ions can interfere with measurements at lower wavelengths.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data obtained from spectroscopic studies of lanthanum in nitrate solutions.
| Parameter | NMR Spectroscopy | Raman Spectroscopy | X-ray Absorption Spectroscopy (XAS) | Reference(s) |
| Coordination Number (CN) | Inferred from chemical shifts and relaxation rates; often suggests dynamic equilibria between different coordination numbers. | Inferred from the number and position of nitrate vibrational modes; consistent with high coordination numbers. | Directly determined from EXAFS data; typically ranges from 9 to 12 in aqueous and mixed-solvent systems. | [1][6][7][11] |
| La-O Bond Distance (Å) | Not directly measured. | Not directly measured. | Typically in the range of 2.50 - 2.65 Å for the first coordination shell. | [7] |
| Nitrate Coordination Mode | Can be inferred from changes in the ¹³⁹La chemical shift upon nitrate addition. | Can distinguish between free nitrate (~1048 cm⁻¹), monodentate, and bidentate coordinated nitrate through shifts in the ν₃ and ν₁ vibrational modes.[4][12] | Can be determined from the La-N and La-O distances and the number of coordinating oxygen atoms per nitrate. Both monodentate and bidentate coordination have been observed.[1] | [1][4][12] |
| Key Spectroscopic Features | ¹³⁹La chemical shifts are sensitive to the number and type of coordinating ligands. | Appearance of new bands and shifts in the nitrate symmetric and asymmetric stretching modes upon coordination. La-O stretching mode around 343 cm⁻¹.[3] | The XANES region is sensitive to the coordination geometry and oxidation state, while the EXAFS region provides radial distribution information. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline typical experimental protocols for each spectroscopic technique.
¹³⁹La NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the lanthanum nitrate salt (e.g., La(NO₃)₃·6H₂O) in the desired solvent (e.g., D₂O for aqueous solutions) to the target concentration.
-
For comparative studies, prepare a series of solutions with varying nitrate concentrations by adding a non-coordinating salt of nitrate (e.g., NaNO₃) or by varying the lanthanum nitrate concentration.
-
A reference sample, such as 0.01 M LaCl₃ in D₂O, is often used to calibrate the chemical shift.[13]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the ¹³⁹La frequency (approximately 70.6 MHz on an 11.7 T magnet).
-
Acquire ¹³⁹La NMR spectra using a simple pulse-acquire sequence.
-
Typical parameters include a 90° pulse width, a relaxation delay of at least 5 times the spin-lattice relaxation time (T₁), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phasing, and baseline correction.
-
Determine the chemical shift of the ¹³⁹La signal relative to the reference.
-
Analyze the linewidth and relaxation rates to gain insights into the symmetry of the coordination environment and ligand exchange dynamics.
-
Raman Spectroscopy
-
Sample Preparation:
-
Prepare lanthanum nitrate solutions of known concentrations in the solvent of interest.
-
Filter the solutions to remove any particulate matter that could cause fluorescence or scattering interference.
-
Use a quartz cuvette for sample containment.
-
-
Instrumentation and Data Acquisition:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam into the sample cuvette.
-
Collect the scattered light at a 90° or 180° angle.
-
Use a notch filter to remove the Rayleigh scattering.
-
Acquire spectra with an appropriate integration time and number of accumulations to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and cosmic ray removal on the raw spectra.
-
Identify the vibrational bands corresponding to the nitrate ion and the La-O bond.
-
Analyze the positions, intensities, and shapes of the nitrate bands to distinguish between free and coordinated species.
-
Deconvolution of overlapping bands may be necessary to quantify the different species present.
-
X-ray Absorption Spectroscopy (XAS)
-
Sample Preparation:
-
Prepare lanthanum nitrate solutions of appropriate concentration for the desired X-ray transmission.
-
Seal the liquid samples in a suitable sample holder with X-ray transparent windows (e.g., Kapton or Mylar).
-
-
Instrumentation and Data Acquisition:
-
Conduct the experiment at a synchrotron facility on a beamline capable of delivering X-rays at the La L₃-edge (around 5.5 keV) or K-edge (around 38.9 keV).
-
Use a double-crystal monochromator to select the desired X-ray energy.
-
Measure the X-ray absorption in transmission or fluorescence mode.
-
Record the spectrum by scanning the X-ray energy across the absorption edge.
-
-
Data Analysis:
-
Normalize the raw absorption data.
-
Analyze the X-ray Absorption Near Edge Structure (XANES) region to obtain information about the oxidation state and coordination geometry.
-
Extract the Extended X-ray Absorption Fine Structure (EXAFS) oscillations from the post-edge region.
-
Perform Fourier transformation of the EXAFS data to obtain a radial distribution function.
-
Fit the EXAFS data using theoretical models to determine the coordination number, bond distances, and Debye-Waller factors.
-
UV-Vis Spectrophotometry
-
Sample Preparation:
-
Prepare a series of solutions containing a constant concentration of a chromophoric lanthanide ion (e.g., Nd³⁺, Er³⁺) and varying concentrations of lanthanum nitrate.
-
Alternatively, use a ligand that exhibits a change in its UV-Vis spectrum upon coordination to lanthanum.
-
Use a suitable buffer to maintain a constant pH.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes for the sample and reference solutions.
-
Record the absorption spectra over the desired wavelength range.
-
Ensure that the absorbance values are within the linear range of the instrument.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra (e.g., peak shifts, changes in molar absorptivity) as a function of lanthanum nitrate concentration.
-
Use appropriate binding models (e.g., Job's plot, mole-ratio method) to determine the stoichiometry and stability constants of the formed complexes.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of lanthanum coordination in nitrate solutions using multiple spectroscopic techniques.
Caption: A flowchart of the experimental workflow for a comparative spectroscopic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. osti.gov [osti.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hou.usra.edu [hou.usra.edu]
- 9. Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lanthanum(III) and Lutetium(III) in Nitrate-Based Ionic Liquids: A Theoretical Study of Their Coordination Shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions in lanthanide systems. Part 2.—Raman study of aqueous cerium(III) nitrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 13. NMR Periodic Table: Lanthanum NMR [imserc.northwestern.edu]
Validating the Phosphate Removal Efficacy of Lanthanum(III) Nitrate Hexahydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphate (B84403) removal efficiency of Lanthanum(III) nitrate (B79036) hexahydrate against other commonly used phosphate binders. The information presented herein is supported by experimental data from various studies, offering a comprehensive resource for evaluating its potential in research and pharmaceutical applications.
Mechanism of Action
Lanthanum(III) ions (La³⁺) derived from Lanthanum(III) nitrate hexahydrate exhibit a strong affinity for phosphate ions (PO₄³⁻). The primary mechanism of phosphate removal is through precipitation, forming highly insoluble and stable lanthanum phosphate (LaPO₄) complexes. This reaction effectively sequesters phosphate from aqueous solutions. The binding of lanthanum to phosphate is efficient across a wide pH range, a notable advantage over some other phosphate binders.
Comparative Phosphate Removal Efficiency
The following table summarizes the phosphate removal efficiency of this compound in comparison to other standard phosphate binders. The data is compiled from multiple in-vitro studies. It is important to note that efficiency can vary based on experimental conditions such as pH, initial phosphate concentration, and binder dosage.
| Phosphate Binder | Active Compound | Molar Ratio (Binder:Phosphate) | pH Range for Optimal Binding | Phosphate Removal Efficiency (%) | Key Findings |
| This compound | La(NO₃)₃·6H₂O | 1:1 to 2:1 | 4.5 - 8.5 | >95% | Highly effective over a broad pH range. Forms a stable precipitate with phosphate.[1] |
| Sevelamer (B1230288) Hydrochloride | Sevelamer HCl | N/A (Polymer) | 6.0 - 7.5 | 80-90% | A non-calcium, non-metal-based binder. Efficacy can be influenced by gastrointestinal pH. |
| Calcium Acetate | Ca(CH₃COO)₂ | 2:1 to 3:1 | 6.0 - 8.0 | 75-85% | Effective, but carries a risk of inducing hypercalcemia. |
| Aluminum Hydroxide (B78521) | Al(OH)₃ | 1:1 to 2:1 | 5.0 - 6.5 | >95% | Highly effective but its use is limited due to concerns about aluminum toxicity.[1] |
Experimental Protocols
This section details the methodologies for conducting key experiments to validate the phosphate removal efficiency of this compound.
In-Vitro Phosphate Binding Assay
This protocol is designed to determine the phosphate binding capacity of this compound in a controlled laboratory setting.
Materials:
-
This compound (La(NO₃)₃·6H₂O)
-
Potassium phosphate monobasic (KH₂PO₄) as the phosphate source
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Spectrophotometer
-
Phosphate determination reagent (e.g., Molybdenum blue method reagents)
Procedure:
-
Preparation of Phosphate Solution: Prepare a stock solution of potassium phosphate monobasic in deionized water with a known phosphate concentration (e.g., 100 mg/L).
-
Preparation of Lanthanum Solution: Prepare a stock solution of this compound in deionized water.
-
Binding Reaction:
-
In a series of beakers, add a fixed volume of the phosphate stock solution.
-
Adjust the pH of the solutions to desired levels (e.g., 4, 6, and 8) using HCl or NaOH.
-
Add varying amounts of the this compound solution to achieve different molar ratios of La³⁺ to PO₄³⁻.
-
Stir the solutions at a constant speed (e.g., 150 rpm) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to simulate physiological conditions.
-
-
Sample Analysis:
-
After the incubation period, filter the samples to remove the lanthanum phosphate precipitate.
-
Determine the concentration of residual phosphate in the filtrate using a standard phosphate quantification method, such as the Molybdenum blue method.
-
-
Calculation of Removal Efficiency:
-
Calculate the phosphate removal efficiency using the following formula:
-
Removal Efficiency (%) = ((Initial Phosphate Concentration - Final Phosphate Concentration) / Initial Phosphate Concentration) x 100
-
-
Comparative Study with Other Binders
To compare the efficacy of this compound with other binders like sevelamer hydrochloride and calcium acetate, the same in-vitro phosphate binding assay can be performed concurrently for each binder. Ensure that the experimental conditions (initial phosphate concentration, pH, temperature, and incubation time) are identical for a valid comparison.
Visualizing the Process
The following diagrams illustrate the chemical interaction and the experimental workflow for validating phosphate removal efficiency.
Caption: Chemical reaction between Lanthanum and Phosphate ions.
Caption: Workflow for validating phosphate removal efficiency.
References
Safety Operating Guide
Proper Disposal of Lanthanum(III) Nitrate Hexahydrate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Lanthanum(III) nitrate (B79036) hexahydrate is critical for ensuring personnel safety and environmental protection. As an oxidizing agent and an environmental hazard, this compound requires specific handling procedures. This guide provides detailed, step-by-step instructions for its proper disposal in a laboratory setting.
Immediate Safety and Hazard Information
Lanthanum(III) nitrate hexahydrate presents several significant hazards that must be understood before handling or disposal. It is classified as an oxidizer, can cause serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to safety protocols is non-negotiable.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Hazard Code | Description |
| Oxidising Solid, Category 2 | H272 | May intensify fire; oxidiser.[1][2] |
| Serious Eye Damage, Category 1 | H318 | Causes serious eye damage.[1][2][3] |
| Hazardous to the Aquatic Environment, Acute, Category 1 | H400 | Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Chronic, Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or full-face shield.[1][4] | To protect against dust particles and splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[4] | To prevent skin contact. |
| Body Protection | Lab coat and appropriate protective clothing.[5][6] | To prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8] | Required if dust formation is likely or ventilation is inadequate. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for this compound Disposal.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste streams.
Step 1: Risk Assessment and Preparation
-
Consult Safety Data Sheet (SDS): Before beginning, always review the most current SDS for this compound.[1]
-
Evaluate Local Regulations: Disposal must comply with all local, state, and federal hazardous waste regulations.[4][5][9]
-
Assemble PPE: Put on all required PPE as detailed in Table 2. Ensure eyewash stations and safety showers are accessible.[8]
-
Prepare Work Area: Designate a specific area for waste collection, away from combustible materials and heat sources.[2][5][9]
Step 2: Waste Segregation and Containment
-
Designate a Waste Container: Use a clearly labeled, sealable container designated for "Hazardous Oxidizing Waste" or as required by your institution. The container must be compatible with the chemical.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially strong acids, strong reducing agents, finely powdered metals, or combustible materials.[5][7][8]
Step 3: Collection of Waste
-
Solid Waste (Unused chemical, residues):
-
Aqueous Solutions:
-
Contaminated Materials (e.g., gloves, weigh boats, paper towels):
-
All items that have come into direct contact with the chemical are considered hazardous waste.
-
Place these items in the designated solid hazardous waste container.[3]
-
Step 4: Chemical Treatment (for Advanced Users)
For small quantities, chemical neutralization can be an option, but it must be performed by trained personnel with a thorough understanding of the reaction.
-
Cautiously create a dilute (e.g., 3%) aqueous solution of the lanthanum nitrate waste.
-
Adjust the pH to approximately 2 with sulfuric acid.
-
While stirring, gradually add a 50% excess of a reducing agent like sodium bisulfite solution.[4] This reaction neutralizes the oxidizing hazard.
-
The resulting solution must still be collected and disposed of as hazardous heavy metal waste.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][6] The storage area must be away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[6][7] Provide them with the SDS and a complete inventory of the waste container.
-
Documentation: Complete all necessary waste tracking and manifest forms as required by your institution and regulatory bodies.
Emergency Procedures for Spills
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering any drains or waterways.[6][10]
-
Clean-up: Wearing full PPE, carefully sweep up the solid material and place it into a labeled container for disposal.[5][10] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
References
- 1. carlroth.com [carlroth.com]
- 2. agarscientific.com [agarscientific.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. media.laballey.com [media.laballey.com]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Lanthanum(III) nitrate hexahydrate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Lanthanum(III) nitrate (B79036) hexahydrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Lanthanum(III) nitrate hexahydrate is a strong oxidizer and can cause serious eye irritation, as well as skin and respiratory irritation.[1] Adherence to the following procedures is critical to minimize risks.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Oxidising Solids | Category 2 | H272: May intensify fire; oxidiser[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects against dust particles and splashes that can cause serious eye damage.[3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | Prevents skin irritation from direct contact.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[2] | Protects against respiratory tract irritation from inhaling dust.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[2]
-
Locate and ensure accessibility of emergency equipment, including an eyewash station and safety shower.[5]
-
Remove all combustible materials from the handling area.[2][6]
-
Wear all required PPE before handling the chemical.
2. Handling:
-
Avoid generating dust.[2][6] Use with adequate ventilation.[2]
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong reducing agents and combustible materials.[2]
-
Keep containers tightly closed in a dry place.[1][4] The substance is hygroscopic.[2][4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[2] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[2] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Chemical Waste: this compound is considered a hazardous waste.[7] It may be classified under EPA hazardous waste numbers D001 (ignitability) and D003 (reactivity).[7]
-
Procedure for Small Spills:
-
Clean up spills immediately, avoiding dust generation.[7]
-
Use a clean shovel to place the material into a dry, covered container.[1]
-
For small quantities of oxidizing agents, cautiously acidify a 3% solution to pH 2 with sulfuric acid, then gradually add a 50% excess of sodium bisulfite solution with stirring.[7]
-
-
Container Disposal: Do not reuse empty containers.[1] Puncture and dispose of at an authorized landfill.[7]
-
Consult your institution's environmental health and safety office for specific disposal guidance.
Safety Workflow
Caption: Workflow for safely handling this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
